molecular formula C11H15BrClN B2769161 (S)-3-(4-bromophenyl)piperidine hydrochloride CAS No. 2141967-71-5

(S)-3-(4-bromophenyl)piperidine hydrochloride

Cat. No.: B2769161
CAS No.: 2141967-71-5
M. Wt: 276.6
InChI Key: SZTZMTODFHPUHI-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(4-bromophenyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H15BrClN and its molecular weight is 276.6. The purity is usually 95%.
BenchChem offers high-quality (S)-3-(4-bromophenyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(4-bromophenyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-(4-bromophenyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVMREVNYDUTMM-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chiral Core of PARP Inhibition: A Technical Whitepaper on (S)-3-(4-Bromophenyl)piperidine Hydrochloride (CAS: 2141967-71-5)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the development of Poly(ADP-ribose) polymerase (PARP) inhibitors represents a triumph of rational drug design and the principle of synthetic lethality. At the structural heart of Niraparib (Zejula)—a best-in-class PARP-1/2 inhibitor approved for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, and primary peritoneal cancers[1]—lies a critical chiral building block: (S)-3-(4-bromophenyl)piperidine .

When isolated as a hydrochloride salt, (S)-3-(4-bromophenyl)piperidine hydrochloride (CAS: 2141967-71-5) [2][3] serves as the foundational pharmacophore. The strict requirement for the (S)-enantiomer is driven by the spatial constraints of the PARP enzyme's NAD+ binding pocket; the precise stereochemistry ensures optimal hydrogen bonding and hydrophobic interactions, which are lost in the (R)-enantiomer or racemic mixtures[4].

This technical guide provides an in-depth analysis of the physicochemical properties, scalable synthesis workflows, and pharmacological applications of this essential pharmaceutical intermediate.

Physicochemical Profiling & Structural Data

Understanding the physical and chemical properties of (S)-3-(4-bromophenyl)piperidine hydrochloride is essential for downstream API manufacturing, particularly regarding its solubility profile and chiral stability during cross-coupling reactions.

Table 1: Quantitative Physicochemical Parameters
ParameterValue / Description
Chemical Name (S)-3-(4-Bromophenyl)piperidine hydrochloride
CAS Registry Number 2141967-71-5
Molecular Formula C₁₁H₁₅BrClN
Molecular Weight 276.60 g/mol
Stereochemistry (S)-configuration at the C3 position of the piperidine ring
Physical Form White to off-white solid powder
Storage Conditions 2-8°C, desiccated, protected from light
Solubility Soluble in DMSO, Methanol, and Water (as a salt)

Data synthesized from Sigma-Aldrich and ChemScene technical specifications[3][5].

Synthesis Workflows & Methodologies

The industrial synthesis of (S)-3-(4-bromophenyl)piperidine must overcome two primary challenges: the chemoselective reduction of a lactam in the presence of an aryl bromide, and the high-yield isolation of the (S)-enantiomer. The following protocol outlines a highly optimized, scalable route that avoids expensive transition-metal asymmetric catalysts[6].

Step-by-Step Experimental Protocol

Step 1: Nucleophilic Substitution & Alkylation

  • Rationale: To construct the acyclic precursor, ethyl p-bromobenzoacetate is reacted with N-Boc-3-aminopropyl bromide. The use of Sodium Hydride (NaH) in anhydrous DMSO ensures complete deprotonation of the alpha-carbon of the acetate, driving the nucleophilic attack.

  • Procedure:

    • Dissolve 1.20 g (4.9 mmol) of ethyl p-bromobenzoacetate in 3 mL of anhydrous DMSO.

    • Add 211 mg of NaH (60% dispersion in mineral oil, 5.27 mmol) under an inert argon atmosphere. Stir at room temperature for 3 minutes until hydrogen evolution ceases.

    • Dissolve 1.05 g (4.41 mmol) of N-Boc-3-aminopropyl bromide in 3 mL of DMSO and add dropwise to the enolate solution.

    • Elevate temperature to 50°C and stir for 35 minutes. Quench and extract with ethyl acetate.

Step 2: Deprotection & Cyclization

  • Rationale: The Boc-protecting group must be removed to expose the primary amine, which subsequently undergoes an intramolecular cyclization with the ester to form a lactam (piperidone derivative).

  • Procedure:

    • Dissolve the crude intermediate in 9 mL of ethyl acetate.

    • Add 2 mL of concentrated HCl (or trifluoromethanesulfonic acid) and stir at room temperature for 30 minutes.

    • Concentrate under reduced pressure to drive the intramolecular amidation, yielding the lactam intermediate.

Step 3: Chemoselective Reduction

  • Rationale: The lactam carbonyl must be reduced to yield the piperidine ring. Borane-THF (

    
    ) is chosen over stronger reducing agents like 
    
    
    
    to prevent the unwanted reductive dehalogenation of the aryl bromide.
  • Procedure:

    • Dissolve the lactam (approx. 2.96 mmol) in 15 mL of anhydrous THF and cool to 0°C.

    • Slowly add 6.65 mL of

      
       complex (1.0 M in THF).
      
    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench carefully with dilute HCl, reflux for 1.5 hours to break the boron-amine complex, and neutralize with NaOH. Extract with dichloromethane to yield racemic 3-(4-bromophenyl)piperidine.

Step 4: Chiral Resolution & Salt Formation

  • Rationale: Classical resolution using a chiral acid (e.g., D-tartaric acid derivatives) forms diastereomeric salts with differential solubility, allowing for the isolation of the pure (S)-enantiomer.

  • Procedure:

    • Treat the racemic mixture with the chosen chiral resolving agent in a crystallization solvent (e.g., ethanol/water).

    • Isolate the precipitated (S)-diastereomeric salt via filtration.

    • Treat with a base to liberate the free (S)-amine, then bubble dry HCl gas through an ethereal solution of the amine to precipitate (S)-3-(4-bromophenyl)piperidine hydrochloride (CAS: 2141967-71-5) .

Synthetic Route Visualization

Synthesis A Ethyl p-bromobenzoacetate + N-Boc-3-aminopropyl bromide B Nucleophilic Substitution (NaH, DMSO, 50°C) A->B C Deprotection & Cyclization (HCl / EtOAc) B->C D Lactam Intermediate C->D E Chemoselective Reduction (BH3-THF, 0°C to RT) D->E F Racemic 3-(4-bromophenyl)piperidine E->F G Chiral Resolution (Chiral Acid / Crystallization) F->G H (S)-3-(4-bromophenyl)piperidine G->H I Salt Formation (Dry HCl gas) H->I J (S)-3-(4-bromophenyl)piperidine HCl CAS: 2141967-71-5 I->J

Figure 1: Step-by-step synthetic workflow for the production of (S)-3-(4-bromophenyl)piperidine hydrochloride.

Application in Drug Development: The Niraparib Pathway

Once synthesized, the aryl bromide moiety of (S)-3-(4-bromophenyl)piperidine serves as the perfect electrophile for Suzuki-Miyaura cross-coupling or Buchwald-Hartwig aminations to build the complex polycyclic structure of Niraparib[4][7].

Mechanism of Action: PARP Inhibition & Synthetic Lethality

Niraparib is a highly potent, orally bioavailable inhibitor of PARP-1 and PARP-2 enzymes. In healthy cells, PARP enzymes detect DNA single-strand breaks (SSBs) and initiate the repair process. Niraparib acts via two distinct mechanisms[1][8][9]:

  • Catalytic Inhibition: It binds to the NAD+ pocket of the PARP enzyme (a binding affinity heavily reliant on the (S)-piperidine stereocenter), preventing the synthesis of poly(ADP-ribose) chains.

  • PARP Trapping: It traps the PARP enzyme on the damaged DNA. When the cell attempts to replicate its DNA, the replication fork collides with the trapped PARP-DNA complex, converting the SSB into a highly toxic double-strand break (DSB).

In normal cells, DSBs are repaired by the Homologous Recombination (HR) pathway. However, in cancer cells with mutations in BRCA1 or BRCA2 genes (Homologous Recombination Deficiency - HRD), the cells cannot repair the DSBs. This accumulation of genomic damage leads to programmed cell death (apoptosis). This phenomenon, where a defect in one gene is viable, but combined with a targeted drug defect leads to cell death, is known as Synthetic Lethality [9].

Synthetic Lethality Visualization

MoA A DNA Single-Strand Break (SSB) B PARP1/2 Enzyme Binds to SSB A->B C Niraparib (Active API) Binds to PARP B->C Inhibited by D PARP Trapping on DNA (Catalytic Inhibition) C->D E DNA Replication Fork Collapse D->E F Double-Strand Break (DSB) E->F G BRCA Wild-Type Cell (HR Repair Active) F->G H BRCA Mutated Cell (HR Deficient) F->H I DNA Repaired (Cell Survival) G->I J Genomic Instability (Apoptosis / Synthetic Lethality) H->J

Figure 2: Mechanism of Action for Niraparib demonstrating PARP trapping and BRCA-dependent synthetic lethality.

Analytical Characterization & Quality Control

To ensure the intermediate meets the rigorous standards required for API manufacturing (GMP compliance), specific analytical parameters must be validated.

Table 2: Quality Control Parameters for API Intermediates
Analytical MethodPurposeAcceptance Criteria
Chiral HPLC Determine Enantiomeric Excess (ee)

99.0% (S)-enantiomer. Strict control of the (R)-isomer is required due to differing pharmacodynamics.
LC-MS Confirm Molecular Mass & Puritym/z [M+H]+ = 240.0 / 242.0 (Isotopic pattern for Br). Chemical purity

98.0%.
1H-NMR (DMSO-d6) Structural ElucidationConfirmation of piperidine ring protons and para-substituted aromatic protons.
Karl Fischer Titration Moisture Content

0.5% (Excess moisture degrades downstream coupling reagents).

References

  • PatSnap / Southeast Univ. Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate. Retrieved from: [Link]

  • Journal of Hematology Oncology Pharmacy (JHOP). Zejula (Niraparib) First PARP Inhibitor Approved for Maintenance Treatment of Recurrent Ovarian, Fallopian Tube, or Primary Peritoneal Cancer. Retrieved from: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Retrieved from: [Link]

  • Genomics Education Programme (NHS). PARP inhibitors — Knowledge Hub. Retrieved from: [Link]

  • ZEJULA HCP. Mechanism of Action | ZEJULA (niraparib) for HCPs. Retrieved from:[Link]

Sources

Technical Whitepaper: Structure, Synthesis, and Applications of (S)-3-(4-bromophenyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted oncology, the architectural precision of active pharmaceutical ingredients (APIs) dictates their pharmacodynamic efficacy. (S)-3-(4-bromophenyl)piperidine hydrochloride is a critical, enantiopure chiral building block utilized predominantly in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Niraparib (Zejula)[1]. This whitepaper deconstructs the structural properties, mechanistic utility, and validated synthetic workflows of this intermediate, providing drug development professionals with a causal understanding of its role in asymmetric synthesis and targeted cancer therapy.

Chemical Identity and Physicochemical Properties

The utility of (S)-3-(4-bromophenyl)piperidine HCl stems from its dual-functional scaffold: a secondary amine within a piperidine ring, and a para-brominated phenyl group. The bromo-substituent acts as an ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki couplings), while the piperidine nitrogen is essential for target enzyme binding[1].

Converting the free base into a hydrochloride (HCl) salt significantly enhances the molecule's thermodynamic stability, prevents oxidative degradation of the secondary amine, and improves solubility profiles for subsequent synthetic steps[2].

Quantitative Data Summary
PropertySpecification / Value
Chemical Name (S)-3-(4-bromophenyl)piperidine hydrochloride
Molecular Formula C₁₁H₁₅BrClN (Free base: C₁₁H₁₄BrN)
Molecular Weight 276.60 g/mol (Salt) / 240.14 g/mol (Free base)
Stereochemistry Strict (S)-configuration at the C3 position of the piperidine ring
Appearance White to off-white crystalline solid
Boiling Point (Predicted) ~310.9 °C (Free base)[3]
Solubility Profile Soluble in methanol, ethanol, and DMSO; Insoluble in ethyl acetate[2]
Precursor Form Often stored/shipped as tert-Butyl (S)-3-(4-Bromophenyl)piperidine-1-carboxylate (Boc-protected)[4]

Mechanistic Role in Oncology Drug Development

The (S)-stereocenter of this intermediate is not merely a structural feature; it is a strict geometric requirement for the biological activity of the final API.

When incorporated into Niraparib, the (S)-piperidine nitrogen acts as a crucial hydrogen bond donor/acceptor within the catalytic domain of PARP1 and PARP2 enzymes[5]. The specific spatial orientation allows the attached indazole-carboxamide moiety to perfectly align with the NAD+ binding pocket of the enzyme[6].

This binding induces a phenomenon known as "PARP trapping," where the PARP-DNA complex is locked at the site of single-strand DNA breaks[6]. In cancer cells harboring homologous recombination deficiencies (such as BRCA1/2 mutations), this trapped complex prevents DNA repair, leading to the accumulation of lethal double-strand breaks during DNA replication—a mechanism known as synthetic lethality[7].

Mechanism N1 (S)-3-(4-bromophenyl)piperidine (Chiral Scaffold) N2 Niraparib (Active PARP Inhibitor) N1->N2 Cross-Coupling N3 PARP1/2 Binding & Enzyme Trapping N2->N3 Target Engagement N4 DNA Double-Strand Breaks Accumulation N3->N4 Blocked Repair N5 Synthetic Lethality (BRCA-mutant Apoptosis) N4->N5 Cell Death

Role of the (S)-piperidine scaffold in Niraparib synthesis and PARP inhibition.

Validated Synthetic Methodology and Chiral Resolution

Synthesizing the enantiopure (S)-isomer directly via asymmetric catalysis is often cost-prohibitive at an industrial scale. Therefore, the most robust and economically viable protocol involves the synthesis of a racemic mixture followed by rigorous chiral resolution[1].

Step-by-Step Experimental Protocol

The following workflow details the synthesis, protection, resolution, and salt formation of the intermediate. Every step is designed as a self-validating system to ensure high yield and enantiomeric excess (ee).

Step 1: Alkylation and Cyclization

  • Procedure: React ethyl p-bromobenzoacetate with N-Boc-3-aminopropyl bromide under alkaline conditions, followed by cyclization and reduction to yield racemic N-Boc-3-(4-bromophenyl)piperidine[1].

  • Causality: The N-Boc group is utilized to protect the highly reactive secondary amine, preventing unwanted side reactions (such as polymerization or multiple alkylations) during the ring-closing cyclization phase.

Step 2: Chiral Resolution

  • Procedure: Introduce a chiral resolving agent (e.g., a tartaric acid derivative) to the racemic mixture.

  • Causality & Validation: The resolving agent forms diastereomeric salts with the racemic piperidine. Because diastereomers have distinct physical properties (unlike enantiomers), the (S)-isomer salt selectively crystallizes out of the solution[1]. The optical purity of the isolated crystals can be immediately validated via polarimetry or chiral HPLC before proceeding.

Step 3: Boc-Deprotection and HCl Salt Formation

  • Procedure: Dissolve the enantiopure (S)-N-Boc-3-(4-bromophenyl)piperidine in anhydrous ethyl acetate (EtOAc). Introduce a stoichiometric excess of anhydrous HCl (2-3 equivalents) and stir at room temperature for 30–60 minutes[2].

  • Causality & Validation: The Boc protecting group is highly acid-labile. The addition of HCl cleaves the Boc group, releasing isobutylene and carbon dioxide gases. The effervescence provides a visual, self-validating indicator that the reaction is occurring. As the free amine is generated, it instantly protonates to form the hydrochloride salt. Because this ionic salt is completely insoluble in the non-polar EtOAc, it precipitates as a pure white solid[2]. This phase change drives the reaction equilibrium forward and allows for high-purity isolation via simple vacuum filtration, bypassing the need for tedious and expensive column chromatography.

Workflow Step1 1. Alkylation & Cyclization Ethyl p-bromobenzoacetate + N-Boc-3-aminopropyl bromide Step2 2. Racemic Intermediate N-Boc-3-(4-bromophenyl)piperidine Step1->Step2 Base Catalysis Step3 3. Chiral Resolution via Chiral Acid (e.g., Tartaric) Step2->Step3 Salt Formation Step4 4. Enantiopure Intermediate (S)-N-Boc-3-(4-bromophenyl)piperidine Step3->Step4 Selective Crystallization Step5 5. Deprotection & Precipitation HCl in Ethyl Acetate Step4->Step5 Acidic Cleavage Step6 6. Final Product (S)-3-(4-bromophenyl)piperidine HCl Step5->Step6 Filtration

Workflow for the synthesis and resolution of (S)-3-(4-bromophenyl)piperidine HCl.

Analytical Quality Control (QC) Standards

To ensure the integrity of the intermediate before it is subjected to cross-coupling in API synthesis, the following analytical validations are mandatory:

  • Chiral HPLC: Must demonstrate an enantiomeric excess (ee) of ≥ 99.0% to prevent the formation of inactive (R)-Niraparib impurities.

  • ¹H and ¹³C NMR Spectroscopy: Utilized to confirm the complete removal of the tert-butyl protons (~1.4 ppm), validating total Boc-deprotection.

  • Karl Fischer Titration: Ensures the anhydrous nature of the HCl salt, as residual moisture can quench the organometallic catalysts used in subsequent Buchwald-Hartwig coupling steps.

References

  • Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate Source: Patsnap Eureka (Patent Database) URL:[Link]

  • (S)-3-(4-Bromophenyl)piperidine Chemical Properties Source: Chemdad URL:[Link]

  • What is the mechanism of Niraparib Tosylate? Source: Patsnap Synapse URL:[Link]

  • Zejula (Niraparib) First PARP Inhibitor Approved for Maintenance Treatment Source: JHOP Online URL:[Link]

  • Mechanism of Action | ZEJULA (niraparib) for HCPs Source: Zejula HCP URL:[Link]

Sources

Sourcing and Synthesis of (S)-3-(4-Bromophenyl)piperidine: A Technical Guide for Niraparib Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-(4-bromophenyl)piperidine (and its Boc-protected derivative, CAS 1476776-55-2) is the critical chiral intermediate in the synthesis of Niraparib, a highly potent poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitor. Niraparib is clinically deployed for the maintenance treatment of adults with advanced epithelial ovarian, fallopian tube, or primary peritoneal cancer. The structural integrity, specifically the absolute (S)-configuration at the C3 position of the piperidine ring, is non-negotiable for target binding affinity. This whitepaper provides process chemists and CMC (Chemistry, Manufacturing, and Controls) professionals with an authoritative framework for synthesizing, validating, and sourcing this essential intermediate.

Mechanistic Importance & Chemical Biology

The efficacy of Niraparib hinges on its ability to competitively bind the nicotinamide-binding pocket of PARP1/2. The (S)-stereocenter of the 3-(4-bromophenyl)piperidine moiety dictates the spatial trajectory of the aryl group, ensuring optimal pi-pi stacking and hydrogen bonding within the enzyme's catalytic domain. Utilizing a racemic mixture or the (R)-enantiomer drastically reduces the IC50, rendering the API sub-therapeutic. Consequently, upstream control of enantiomeric excess (ee) during intermediate synthesis is a critical quality attribute (CQA).

Synthetic Routes & Causality

Historically, the synthesis of (S)-3-(4-bromophenyl)piperidine relied on the generation of a racemic mixture followed by classical resolution using chiral acids (e.g., tartaric acid)[1]. This approach is inherently inefficient, capping the theoretical yield at 50% and requiring multiple resource-intensive crystallizations. Modern process chemistry has shifted toward asymmetric synthesis and biocatalysis to improve atom economy and scalability.

Table 1: Comparison of Synthetic Routes for (S)-3-(4-Bromophenyl)piperidine
Synthetic RouteChiral Control MechanismMax Theoretical YieldScalability / Industrial ViabilityKey Limitations
Classical Resolution Diastereomeric salt crystallization50%Low to ModerateHigh waste, requires recycling of the (R)-enantiomer.
Rhodium-Catalyzed Arylation Chiral Rh-ligand complex100%ModerateHigh cost of Rh catalysts; heavy metal remediation required.
Transaminase DKR Biocatalytic stereoselective amination100%High (Current Industry Standard)Requires strict pH/temp control to maintain enzyme stability.
Protocol: Transaminase-Mediated Dynamic Kinetic Resolution (DKR)

The most scalable and atom-economical route is the transaminase-mediated dynamic kinetic resolution (DKR) developed during the process optimization of Niraparib ()[2]. This self-validating system leverages a biocatalyst to achieve >99% ee.

Step-by-Step Methodology:

  • Preparation of Reaction Medium: Dissolve pyridoxal-5-phosphate (PLP, co-factor) and isopropylamine (amine donor) in a pH 10 borate buffer. Add DMSO as a co-solvent.

    • Causality: PLP is essential for the transamination catalytic cycle, acting as an electron sink. The pH 10 environment is deliberately chosen to facilitate the continuous, base-catalyzed racemization of the unreacted (R)-aldehyde surrogate.

  • Enzyme Activation: Introduce the transaminase enzyme (e.g., ATA-302, 35 wt%) to the buffered solution and stir gently at 30°C.

    • Causality: 30°C provides the optimal thermodynamic balance between enzyme activity and thermal denaturation.

  • Substrate Introduction: Add the racemic bisulfite adduct of the aldehyde surrogate.

  • Dynamic Kinetic Resolution: Maintain the reaction for 24-48 hours.

    • Causality: As the transaminase selectively aminates the (S)-enantiomer, Le Chatelier's principle and the basic pH drive the racemization of the remaining (R)-enantiomer into the (S)-form, bypassing the 50% yield limit of classical resolution.

  • Workup & Isolation: Adjust the pH to quench enzyme activity. Extract the aqueous layer with isopropyl acetate (i-PrOAc) and concentrate under reduced pressure.

  • Boc-Protection: Treat the resulting amine with di-tert-butyl dicarbonate (Boc2O) and triethylamine in dichloromethane to yield tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate ()[3].

  • System Validation: Confirm the success of the DKR by analyzing the product via chiral HPLC. An ee of >99% validates the protocol; anything lower indicates incomplete racemization or enzyme degradation.

Synthesis Start1 Racemic Aldehyde Surrogate DKR Transaminase DKR (ATA-302, PLP) Start1->DKR Start2 Allyl Chloride Precursor RhCat Rh-Catalyzed Asymmetric Arylation Start2->RhCat Inter (S)-3-(4-Bromophenyl)piperidine (CAS: 1335523-82-4) DKR->Inter >99% ee RhCat->Inter >96% ee Niraparib Niraparib API Inter->Niraparib N-Arylation

Figure 1: Synthetic pathways converging on (S)-3-(4-Bromophenyl)piperidine for Niraparib API.

Supplier Evaluation & Quality Control (QC) Framework

When sourcing (S)-3-(4-bromophenyl)piperidine from external manufacturers, a rigorous QC framework is mandatory. The intermediate sits at a critical juncture; impurities introduced here will propagate through the final N-arylation steps, potentially failing API release specifications.

Table 2: Target QC Specifications for Sourced (S)-3-(4-Bromophenyl)piperidine
ParameterSpecificationAnalytical MethodRationale
Appearance Off-white to white solidVisual InspectionFirst-pass indicator of gross contamination or oxidation.
Chemical Purity ≥ 99.0%HPLC (UV detection)Minimizes downstream side reactions during N-arylation.
Enantiomeric Excess ≥ 99.0% (S)-isomerChiral HPLCAbsolutely critical for PARP1/2 binding affinity.
Heavy Metals (Pd, Rh, Cu) ≤ 10 ppmICP-MSDetects residual catalysts from upstream cross-coupling.
Residual Solvents Complies with ICH Q3CGC-FIDEnsures patient safety and prevents API crystallization issues.
Moisture Content ≤ 0.5%Karl Fischer TitrationPrevents premature hydrolysis of the Boc-protecting group.
Supplier Audit Causality

A supplier's analytical certificate (CoA) must be independently verified. For instance, if a supplier utilizes the Rhodium-catalyzed asymmetric arylation route ()[4], the audit must heavily scrutinize their ICP-MS data for Rhodium and Palladium residues. Conversely, if the supplier utilizes the DKR route, residual biological matter or buffer salts must be evaluated. Trust is established through orthogonal testing: a supplier's claim of 99% chemical purity via UV-HPLC must be corroborated by LC-MS to ensure no co-eluting, non-UV-absorbing impurities are present.

QCWorkflow Supplier Supplier Batch Received Chiral Chiral HPLC (ee > 99%) Supplier->Chiral Metals ICP-MS (Heavy Metals < 10ppm) Supplier->Metals Struct LC-MS / NMR (Chemical Purity > 99%) Supplier->Struct Decision GMP Compliance Check Chiral->Decision Metals->Decision Struct->Decision Approve Batch Approved for API Decision->Approve Pass Reject Batch Rejected Decision->Reject Fail

Figure 2: Orthogonal Quality Control and Validation Workflow for Supplier Batches.

Conclusion

The synthesis and sourcing of (S)-3-(4-bromophenyl)piperidine is a highly technical endeavor requiring strict adherence to stereochemical control and impurity profiling. By transitioning from classical resolution to advanced biocatalytic DKR, manufacturers can achieve near-quantitative yields with exceptional enantiomeric purity. When evaluating suppliers, CMC teams must align their analytical validation frameworks with the specific synthetic route employed by the vendor to proactively mitigate downstream API failures.

References

  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, ACS Publications, 2014.[Link]

  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, National Center for Biotechnology Information (PMC), 2017.[Link]

  • A kind of synthetic method for preparing Niraparib (CN107235957A).

Sources

Comprehensive Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of (S)-3-(4-Bromophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals

Introduction & Physicochemical Profiling

(S)-3-(4-bromophenyl)piperidine hydrochloride is a high-value chiral building block primarily utilized in the synthesis of active pharmaceutical ingredients (APIs), most notably the poly(ADP-ribose) polymerase (PARP) inhibitor Niraparib[1]. Understanding its precise physicochemical properties is critical for downstream coupling reactions, formulation, and quality control.

The molecular formula of the hydrochloride salt is C₁₁H₁₅BrClN (often denoted as C₁₁H₁₄BrN · HCl), corresponding to a molecular weight of 276.60 g/mol [2]. In its free base form, the compound lacks the hydrogen chloride adduct, resulting in the formula C₁₁H₁₄BrN and a molecular weight of 240.14 g/mol [1].

Quantitative Physicochemical Data

To facilitate rapid reference during synthetic planning and analytical validation, the core quantitative parameters of the compound are summarized below:

PropertyValueAnalytical Significance
Compound Name (S)-3-(4-bromophenyl)piperidine HClStandard nomenclature for procurement and regulatory filing.
Molecular Formula (Salt) C₁₁H₁₅BrClNDictates stoichiometric calculations for salt neutralization.
Molecular Weight (Salt) 276.60 g/mol [2]Used for precise molarity calculations in API synthesis.
Molecular Formula (Free Base) C₁₁H₁₄BrNRepresents the active nucleophile in downstream coupling.
Molecular Weight (Free Base) 240.14 g/mol [1]Target mass for LC-MS (ESI+) characterization.
Stereochemistry (S)-enantiomerCritical for the spatial orientation and target binding of the final API.

Synthetic Workflow and Chiral Resolution

The synthesis of (S)-3-(4-bromophenyl)piperidine requires precise control over stereochemistry. The most scalable industrial routes avoid expensive transition-metal asymmetric catalysts by utilizing a classic resolution of a racemic intermediate[3].

Synthesis_Workflow A Ethyl p-bromobenzoacetate + N-boc-3-aminopropyl bromide B Nucleophilic Substitution A->B C Cyclization & Reduction B->C D Racemic 3-(4-bromophenyl)piperidine C->D E Chiral Resolution (D-PTTA) D->E F (S)-3-(4-bromophenyl)piperidine E->F G HCl Salt Formation F->G H (S)-3-(4-bromophenyl)piperidine HCl G->H

Synthetic workflow of (S)-3-(4-bromophenyl)piperidine HCl from basic precursors.

Step-by-Step Methodology: Synthesis & Resolution
  • Step 1: Nucleophilic Substitution & Cyclization React ethyl p-bromobenzoacetate with N-boc-3-aminopropyl bromide under alkaline conditions[3].

    • Causality: The use of the Boc-protecting group prevents the secondary amine from participating in unwanted side reactions (e.g., dialkylation), ensuring the carbon framework forms cleanly. Subsequent alkaline treatment drives the intramolecular cyclization to form the piperidine ring.

  • Step 2: Reduction to Racemic Free Base Reduce the cyclic intermediate using a standard reducing agent (e.g., borane or lithium aluminum hydride) to yield racemic 3-(4-bromophenyl)piperidine[3].

  • Step 3: Chiral Resolution Dissolve the racemic mixture in a polar protic solvent (e.g., ethanol) and introduce a chiral resolving agent such as Di-p-toluoyl-D-tartaric acid (D-PTTA)[3].

    • Causality: The (S)-enantiomer forms a highly crystalline diastereomeric salt with D-PTTA that exhibits significantly lower solubility than the (R)-enantiomer salt. This differential solubility allows the (S)-isomer to precipitate out of solution, enabling physical separation via filtration.

  • Step 4: Hydrochloride Salt Formation Treat the isolated (S)-free base with anhydrous HCl in an ethereal solvent to precipitate (S)-3-(4-bromophenyl)piperidine HCl.

    • Causality: Free base piperidines are prone to oxidative degradation and can present as difficult-to-handle oils. Conversion to the HCl salt yields a stable, free-flowing crystalline powder, drastically improving shelf-life and handling accuracy for pharmaceutical manufacturing.

Analytical Characterization (Self-Validating Protocols)

To ensure the integrity of the synthesized batch, the following self-validating analytical protocols must be executed.

Protocol: LC-MS Confirmation of Molecular Weight
  • Step 1: Sample Preparation: Dissolve 1 mg of the HCl salt in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Step 2: Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

    • Causality: The basic piperidine nitrogen readily accepts a proton in acidic media, making ESI+ the optimal ionization technique to generate the [M+H]⁺ molecular ion.

  • Step 3: Self-Validating Mass Analysis: Scan the m/z range of 100-500.

    • Validation Check: The system is self-validating due to the natural isotopic distribution of Bromine (⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio). A successful synthesis will yield a distinct "doublet" peak of equal intensity at m/z 240.0 and m/z 242.0 . If this 1:1 doublet is absent, the bromine atom has been lost (likely via undesired dehalogenation during the reduction step), and the batch must be rejected.

Downstream Application: PARP Inhibition Mechanism

The primary utility of (S)-3-(4-bromophenyl)piperidine HCl is its role as the structural core of Niraparib , a potent oral inhibitor of poly(ADP-ribose) polymerase 1 and 2 (PARP1/2)[4].

Niraparib leverages the concept of "synthetic lethality" to target cancer cells with homologous recombination deficiency (HRD), such as those harboring BRCA1 or BRCA2 mutations[5].

PARP_MOA SSB Single-Strand Break (SSB) PARP PARP1/2 Recruitment SSB->PARP Trap PARP Trapping on DNA PARP->Trap Inhibited by Niraparib Niraparib Niraparib->Trap DSB Double-Strand Break (DSB) Trap->DSB Death Synthetic Lethality DSB->Death Unrepaired due to BRCA BRCA1/2 Mutation BRCA->Death

Mechanism of action for Niraparib driving synthetic lethality in BRCA-mutant cells.

Mechanistic Causality

When single-strand DNA breaks (SSBs) occur, PARP1/2 enzymes are recruited to the site to initiate repair[4]. Niraparib binds to the catalytic domain of PARP, trapping the enzyme on the DNA[6]. When the cellular replication fork encounters this trapped PARP-DNA complex, the SSB degenerates into a highly toxic double-strand break (DSB)[4]. In healthy cells, DSBs are repaired via homologous recombination. However, in tumor cells with BRCA mutations, this repair pathway is defective, leading to catastrophic genomic instability and programmed cell death (apoptosis)[5],[6].

References

  • [2] Title: 2141967-71-5 | (S)-3-(4-bromophenyl)piperidine hydrochloride Source: ChemScene URL:

  • [3] Title: Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate Source: PatSnap / Eureka URL:

  • [1] Title: (S)-3-(4-Bromophenyl)piperidine Manufacturer and Supplier Source: Qingmu Pharmaceutical URL:

  • [5] Title: Mechanism of Action | ZEJULA (niraparib) for HCPs Source: ZEJULA HCP / Ovarian Cancer Treatment URL:

  • [6] Title: Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • [4] Title: An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions Source: University of Cambridge / Oncology and Therapy URL:

Sources

Pharmacological Applications of 3-Arylpiperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-arylpiperidine derivatives, focusing on their unique pharmacological profiles as dopamine stabilizers and neuropeptide modulators.

Executive Summary

The 3-arylpiperidine scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to access unique receptor conformations that 4-arylpiperidines (e.g., haloperidol, pethidine) cannot. The introduction of a chiral center at the 3-position allows for high stereochemical discrimination, leading to compounds that can functionally "stabilize" neurotransmission rather than simply blocking or activating it. This guide analyzes the mechanistic underpinnings of key derivatives like (-)-OSU-6162 and (-)-3-PPP , detailing their synthesis, receptor kinetics, and therapeutic utility in complex neuropsychiatric disorders.

Structural Activity Relationship (SAR) & Chirality

Unlike the achiral 4-arylpiperidines, 3-arylpiperidines possess a stereocenter at C3. This chirality is the determinant factor in their pharmacological divergence.

  • The "Stabilizer" Conformation: The (S)-enantiomers of N-substituted 3-arylpiperidines (e.g., (-)-OSU-6162) often exhibit a "dopamine stabilizer" profile.[1] They act as partial agonists with low intrinsic activity or functional antagonists depending on the endogenous dopaminergic tone.[2]

  • The Sigma/Agonist Conformation: The (R)-enantiomers (e.g., (+)-3-PPP) frequently display higher intrinsic activity at dopamine D2 receptors and significant affinity for sigma (

    
    ) receptors.
    
  • Substituent Effects:

    • N-Substitution: An N-propyl group (as in 3-PPP and OSU-6162) is optimal for D2 receptor affinity while maintaining lipophilicity for blood-brain barrier penetration.

    • Aryl Substitution: Electron-withdrawing groups (e.g., -SO2CH3 in OSU-6162) or hydroxyl groups (-OH in 3-PPP) at the meta-position of the phenyl ring are critical for hydrogen bonding within the orthosteric binding pocket of the D2 receptor.

Mechanism of Action: The Dopamine Stabilizer Hypothesis

The most significant application of 3-arylpiperidines is Dopaminergic Stabilization . Unlike classical antipsychotics (D2 antagonists) which cause extrapyramidal side effects (EPS), or full agonists which can induce psychosis, stabilizers normalize dopamine output.

Tone-Dependent Modulation
  • Hyperdopaminergic State (e.g., Schizophrenia, Addiction): In the presence of high endogenous dopamine, molecules like (-)-OSU-6162 compete for the receptor, acting as functional antagonists due to their lower intrinsic efficacy compared to dopamine.

  • Hypodopaminergic State (e.g., Parkinson's, Withdrawal): In areas of low dopamine tone, they bind to unoccupied receptors (both pre-synaptic autoreceptors and post-synaptic receptors), providing a baseline level of activation (partial agonism).

Visualization: Synaptic Stabilization Mechanism

DopamineStabilization cluster_synapse Synaptic Cleft Dynamics HighTone High Dopamine Tone (Psychosis/Addiction) Receptor D2 Receptor (G-Protein Coupled) HighTone->Receptor Excessive Activation LowTone Low Dopamine Tone (Fatigue/Withdrawal) LowTone->Receptor Insufficient Activation OSU (-)-OSU-6162 (3-Arylpiperidine) OSU->Receptor High Affinity Binding Response_High Functional Antagonism (Reduces Signaling) Receptor->Response_High Competition with DA Response_Low Partial Agonism (Restores Signaling) Receptor->Response_Low Direct Activation

Figure 1: Mechanism of Dopamine Stabilization by 3-Arylpiperidines. The molecule adapts its functional output based on the prevailing concentration of endogenous dopamine.

Detailed Experimental Protocols

Synthesis of (-)-3-PPP (Preclamol)

Objective: To synthesize the enantiomerically pure 3-(3-hydroxyphenyl)-N-n-propylpiperidine. Chirality is introduced via resolution of the racemic intermediate.

Reagents: 3-methoxyphenylmagnesium bromide, 1-benzyl-3-piperidone, H2/Pd-C, HBr (48%).

Step-by-Step Methodology:

  • Grignard Addition: React 3-methoxyphenylmagnesium bromide with 1-benzyl-3-piperidone in dry THF at 0°C. Quench with NH4Cl to obtain the tertiary alcohol.

  • Dehydration & Hydrogenation: Dehydrate the alcohol using HCl/Acetic acid to form the alkene. Perform catalytic hydrogenation (H2, 10% Pd/C, MeOH) to reduce the double bond and simultaneously debenzylate the nitrogen. This yields racemic 3-(3-methoxyphenyl)piperidine.

  • Chiral Resolution (Critical Step):

    • Dissolve the racemate in hot ethanol.

    • Add equimolar (+)-dibenzoyl-D-tartaric acid.

    • Allow to crystallize slowly at 4°C for 24 hours.

    • Filter the salt. The precipitate contains the (S)-enantiomer (precursor to (-)-3-PPP). Recrystallize until constant optical rotation is achieved.

    • Liberate the free base using 1M NaOH and extract with dichloromethane.

  • N-Alkylation: React the resolved (S)-3-(3-methoxyphenyl)piperidine with 1-bromopropane and K2CO3 in acetonitrile (Reflux, 12h).

  • Demethylation: Reflux the product in 48% HBr for 4 hours to cleave the methyl ether. Neutralize and extract to yield (-)-3-PPP .

[3H]-Raclopride Competition Binding Assay

Objective: Determine the affinity (


) of a 3-arylpiperidine derivative for the D2 receptor.

Protocol:

  • Membrane Preparation: Homogenize rat striatal tissue or CHO-D2 cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Total Binding: 100 µL Membrane prep + 50 µL [3H]-Raclopride (2 nM final) + 50 µL Buffer.

    • Non-Specific Binding: Add 10 µM Haloperidol.

    • Test Compound: Add increasing concentrations (

      
       to 
      
      
      
      M) of the 3-arylpiperidine derivative.
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Quantitative Pharmacology: Key Derivatives

The following table summarizes the binding profiles of major 3-arylpiperidine derivatives. Note the distinct separation between D2 affinity and Sigma affinity based on chirality.

CompoundChiralityTarget PrimaryTarget SecondaryFunctional Effect
(-)-3-PPP (S)D2 AutoreceptorD2 Post-synapticAgonist (Pre) / Antagonist (Post)
(+)-3-PPP (R)Sigma (

)
D2 ReceptorAgonist (Sigma) / Partial Agonist (D2)
(-)-OSU-6162 (S)D2 Receptor5-HT2ADopamine Stabilizer (Normalizer)
GR203040 (2S, 3S)NK1 Receptor-Antagonist (Antiemetic)

Neuropeptide Modulation (NK1 Antagonists)

Beyond dopamine, the 3-arylpiperidine scaffold is a core pharmacophore for Neurokinin-1 (NK1) receptor antagonists, used primarily as antiemetics (e.g., for chemotherapy-induced nausea).

Structural Requirements:

  • 2,3-Disubstitution: Unlike the dopamine stabilizers which are monosubstituted on the ring carbons, NK1 antagonists often feature a 2-phenyl-3-benzylamine motif.

  • Lipophilicity: A 3,5-bis(trifluoromethyl)benzyl group is often required on the side chain to occupy the hydrophobic pocket of the NK1 receptor.[3]

Mechanism: These compounds block the binding of Substance P (SP) to the NK1 receptor in the brainstem (nucleus tractus solitarius), preventing the emetic reflex.

Synthesis Workflow Visualization

SynthesisWorkflow Start 3-Bromopyridine (Starting Material) Grignard Grignard Reaction (+ Aryl-MgBr) Start->Grignard Reduction Hydrogenation (Pd/C, H2) Grignard->Reduction Resolution Chiral Resolution ((+)-Tartaric Acid) Reduction->Resolution Racemate Alkylation N-Alkylation (Propyl Bromide) Resolution->Alkylation (S)-Enantiomer Final (-)-3-PPP (Active Drug) Alkylation->Final

Figure 2: General synthetic pathway for chiral 3-arylpiperidine derivatives.

References

  • Dopamine partial agonist action of (-)-OSU6162 is consistent with dopamine hyperactivity in psychosis. Source: European Journal of Pharmacology (2007)

  • The Dopamine Stabilizers (S)-(-)-(3-Methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-Methanesulfonylphenyl)-1-propyl-piperidine (ACR16) Show High in Vivo D2 Receptor Occupancy. Source: Journal of Pharmacology and Experimental Therapeutics (2006) [1]

  • On the mode of action of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, 3-PPP, and its enantiomers. Source: Acta Physiologica Scandinavica (1981)

  • Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040). Source: Journal of Medicinal Chemistry (1995) [4]

  • 3-Arylpiperidines as potentiators of existing antibacterial agents. Source: Bioorganic & Medicinal Chemistry Letters (2001)

Sources

Safety data sheet (SDS) for (S)-3-(4-bromophenyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Monograph: (S)-3-(4-bromophenyl)piperidine HCl

Executive Summary & Chemical Identity

(S)-3-(4-bromophenyl)piperidine Hydrochloride is a high-value chiral intermediate, primarily utilized as a scaffold in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib analogs) and other CNS-active pharmaceutical ingredients.

Unlike generic reagents, this compound possesses two critical attributes that dictate its handling: chirality (susceptibility to racemization under extreme conditions) and ionic character (hydroscopicity and acidity due to the HCl salt form). This guide moves beyond standard compliance to address the preservation of chemical integrity and operator safety.

Chemical Identification Data
ParameterSpecification
Chemical Name (S)-3-(4-bromophenyl)piperidine hydrochloride
CAS Number 2141967-71-5 (Specific to (S)-HCl form)
Alt.[1] CAS 1335523-82-4 (Free Base), 67587-28-4 (Racemic)
Molecular Formula C₁₁H₁₄BrN · HCl
Molecular Weight 276.60 g/mol (Salt) / 240.14 g/mol (Base)
Physical State White to off-white solid powder
Solubility Soluble in DMSO, Methanol, Water (pH dependent)

Hazard Identification & Mechanistic Analysis

While standard SDSs classify this compound as an Irritant , a deeper mechanistic understanding is required for safe research handling.

GHS Classification (OSHA HCS / EU CLP)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302)[2]

  • Skin Corrosion/Irritation: Category 2 (H315)[3][4]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)

The "Why" Behind the Hazards (Senior Scientist Insight)
  • Acidity & Irritation: The hydrochloride salt moiety implies that upon contact with mucosal membranes (eyes, lungs), moisture hydrolyzes the salt, locally lowering pH and releasing chloride ions. This causes the stinging sensation and tissue inflammation associated with H315/H319.

  • Pharmacological Potency: As a precursor to potent PARP inhibitors, the molecule shares structural motifs with biologically active amines. Until definitive toxicology rules it out, it should be treated as a Potent Compound (Band 2/3) , assuming potential for unexpected biological activity beyond simple irritation.

  • Dust Hazards: As a fine cationic powder, electrostatic charging is common. Inhalation risks (H335) are elevated during weighing and transfer operations.

Strategic Handling & Storage Protocols

To maintain the (S)-enantiomeric excess (%ee) and prevent hydrate formation, strict environmental controls are necessary.

Storage Architecture
  • Temperature: 2–8°C (Refrigerated). While stable at room temperature for short durations, long-term storage requires refrigeration to inhibit slow degradation pathways.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The secondary amine functionality, even when protonated, can be sensitive to oxidative degradation over extended periods.

  • Hygroscopy Control: The HCl salt is hygroscopic. Moisture uptake not only alters the effective molecular weight (ruining stoichiometry) but can induce caking. Store in a desiccator.

Operational Workflow: The "Hierarchy of Controls"

The following diagram illustrates the decision logic for handling this compound based on operation scale.

SafetyHierarchy Start Operation Assessment Scale Quantity / State Start->Scale SmallScale < 100 mg (Solid) Scale->SmallScale LargeScale > 1g or Solution Prep Scale->LargeScale FumeHood Standard Fume Hood (Face Velocity > 0.5 m/s) SmallScale->FumeHood DustGen Dust Generation Risk? LargeScale->DustGen DustGen->FumeHood No Dust Isolator Powder Containment Hood or Glove Box DustGen->Isolator High Dust PPE_Basic PPE: Nitrile Gloves (Double), Lab Coat, Safety Glasses FumeHood->PPE_Basic PPE_Advanced PPE: Tyvek Sleeves, N95/P100 Respirator (if outside hood) Isolator->PPE_Advanced

Figure 1: Risk-based containment strategy. For milligram-scale weighing, a standard fume hood suffices. For larger transfers where dust is visible, a powder containment hood is mandatory to prevent respiratory sensitization.

Emergency Response & Self-Validating Safety Loops

In the event of exposure, immediate action is required.[3][4][5] This protocol uses a "Neutralize & Verify" logic rather than simple flushing.

First Aid Measures
  • Ocular Exposure (H319):

    • Action: Flush with lukewarm water for 15 minutes.

    • Validation: Do not stop until pH paper testing of the conjunctival sac (if available/safe) indicates pH 7.0–7.4, or until 15 minutes have elapsed. The acidic salt can cause persistent irritation if not fully diluted.

  • Dermal Exposure (H315):

    • Action: Wash with soap and water.[3][6]

    • Causality: Do not use organic solvents (ethanol/DMSO) to clean skin; this will increase the permeability of the epidermis and drive the compound deeper into the systemic circulation.

  • Inhalation (H335):

    • Action: Move to fresh air.[3][4][5][6]

    • Observation: Monitor for "delayed pulmonary edema" symptoms (coughing, wheezing) for 2 hours post-exposure due to the HCl component.

Spill Response Logic

SpillResponse Incident Spill Detected Type State? Incident->Type Solid Solid Powder Type->Solid Liquid Solution (DMSO/MeOH) Type->Liquid ActionSolid Dampen with wet pad (Prevent Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite Liquid->ActionLiquid Neutralize Clean surface with Weak Base (NaHCO3) ActionSolid->Neutralize ActionLiquid->Neutralize Disposal Double Bag -> Hazardous Waste Incineration Neutralize->Disposal

Figure 2: Spill remediation workflow. Note the specific instruction to "dampen" solids to prevent aerosolization, a common error in dry powder spills.

Physicochemical Properties & Stability

PropertyValue/ObservationRelevance to Protocol
Appearance White Crystalline SolidDiscoloration (yellowing) indicates oxidation/degradation.
Melting Point >200°C (Decomposes)High thermal stability, but avoid overheating to prevent HCl gas release.
Chirality (S)-EnantiomerCritical: Avoid strong bases at high heat, which may induce racemization via proton abstraction at the chiral center.
Reactivity Incompatible with Strong OxidizersRisk of N-oxide formation or ring cleavage.

Ecological Impact & Disposal

  • Ecotoxicity: As a halogenated amine, this compound is expected to be Harmful to Aquatic Life with long-lasting effects. It resists rapid biodegradation.

  • Disposal Protocol:

    • Do NOT flush down drains. The bromine atom makes this a "Halogenated Organic Waste."

    • Method: High-temperature incineration equipped with a scrubber (to capture HBr/NOx/HCl gases).

References

  • Sigma-Aldrich. (S)-3-(4-Bromophenyl)piperidine hydrochloride Product Specification & Safety Info. Retrieved from

  • ChemScene. (S)-3-(4-Bromophenyl)piperidine Free Base MSDS Data. Retrieved from [7]

  • PubChem. Piperidine, 3-(4-bromophenyl)- Compound Summary. National Library of Medicine. Retrieved from

  • Fisher Scientific. Safety Data Sheet: 4-(4-Bromophenyl)piperidine hydrochloride (Isomer Analog for Hazard Proxy). Retrieved from

Sources

Physiochemical Characterization & Solubility Profiling of (S)-3-(4-bromophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Standard Operating Procedure (SOP) Subject: CAS 144234-73-1 / 1335523-82-4 (Free Base/Salt Analogs) Context: Key Intermediate for PARP Inhibitors (e.g., Niraparib)[1]

Executive Summary

(S)-3-(4-bromophenyl)piperidine hydrochloride is a critical chiral building block, most notably serving as the core scaffold for poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib .[1] In drug development, the solubility profile of this intermediate is not merely a physical constant; it is a Critical Quality Attribute (CQA) that dictates:

  • Enantiomeric Purity: The differential solubility between the racemate and the (S)-enantiomer salt is the driving force behind resolution via crystallization.[1]

  • Process Yield: Understanding the "Salting-Out" threshold prevents yield loss during the conversion of the tosylate or free base to the HCl salt.[1]

  • Bioavailability: As a hydrochloride salt, its dissolution kinetics are sensitive to the common ion effect (Cl⁻) in physiological media.[1]

This guide provides a definitive protocol for establishing the thermodynamic solubility profile of this compound, emphasizing the distinction between kinetic (screening) and thermodynamic (equilibrium) solubility.

Physicochemical Basis

Before initiating wet chemistry, one must understand the structural drivers of this molecule's behavior in water.

Structural Analysis[1]
  • Hydrophilic Domain: The secondary amine of the piperidine ring.[1] The pKa is estimated between 9.5 and 10.5 (typical for 3-substituted piperidines).[1] At neutral pH (7.0), the molecule is >99.9% protonated.[1]

  • Lipophilic Domain: The 4-bromophenyl substituent.[1][2][3][4] The heavy bromine atom increases lipophilicity (LogP ~2.7 for free base) and crystal lattice energy, potentially reducing water solubility compared to non-halogenated analogs.[1]

The Dissolution Equilibrium

The solubility of the hydrochloride salt (


) is governed by the solubility product (

) and the pH of the medium.


Critical Insight (Common Ion Effect): In pure water, solubility is maximal.[1] However, in buffers containing chloride (e.g., 0.1 N HCl or NaCl-based buffers), the excess


 shifts the equilibrium to the left, precipitating the salt. This is a common pitfall in early-stage formulation.[1]

Experimental Protocol: Thermodynamic Solubility

Objective: Determine the saturation concentration (


) of the stable crystalline form at equilibrium.
Method:  Standard Shake-Flask Method (Gold Standard for Regulatory Filing).[1]
Materials & Reagents
ComponentSpecificationPurpose
Analyte (S)-3-(4-bromophenyl)piperidine HClTest substance (micronized preferred)
Solvent HPLC Grade Water (Type I)Dissolution medium
Buffers Phosphate (pH 2.0 - 7.4), Borate (pH 9+)pH profiling
Filter 0.22 µm PVDF or PTFE (Hydrophilic)Phase separation (low binding)
Step-by-Step Workflow

Step 1: Supersaturation Add the salt to the solvent until a visible solid sediment remains.[1] A good starting ratio is 50 mg/mL .[1] If the solid dissolves completely, add more until turbidity persists.[1]

Step 2: Equilibration Incubate the samples at a constant temperature (typically


C) with agitation.[1]
  • Duration: Minimum 24 hours. For chiral salts prone to polymorphism, 72 hours is recommended to ensure the crystal form does not convert (e.g., metastable to stable).

Step 3: Phase Separation Centrifuge the sample at 10,000 RPM for 10 minutes or filter using a pre-heated syringe filter.

  • Caution: Ensure the filter temperature matches the sample temperature to prevent precipitation inside the filter membrane.

Step 4: Quantification (HPLC-UV) Dilute the supernatant with mobile phase to fall within the linear calibration range.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Wavelength: 254 nm (targeting the bromophenyl chromophore).[1]

Visualization: Solubility Determination Workflow

The following diagram illustrates the decision logic and workflow for characterizing the salt.

SolubilityWorkflow Start Start: (S)-3-(4-bromophenyl) piperidine HCl Sample Screening Kinetic Solubility Screen (DMSO Stock -> Buffer) Start->Screening Early Discovery Thermo Thermodynamic Solubility (Solid -> Buffer) Start->Thermo Pre-Formulation (Preferred) Equilibration Equilibration (24-72h @ 25°C) Thermo->Equilibration PhaseSep Phase Separation (Filtration/Centrifugation) Equilibration->PhaseSep Analysis HPLC-UV Quantification PhaseSep->Analysis CheckPH Check Final pH Analysis->CheckPH Result Final Solubility Profile (mg/mL vs pH) CheckPH->Result pH Shift?

Caption: Workflow distinguishing Kinetic screening from the Thermodynamic "Shake-Flask" method required for accurate salt characterization.

Critical Variables & Interpretation

The pH-Solubility Profile

For a basic drug salt like (S)-3-(4-bromophenyl)piperidine HCl, the solubility profile will follow a specific curve:

  • pH < pKa (pH 1 - 8): High solubility.[1] The molecule is ionized (

    
    ).[1] Solubility is limited by the 
    
    
    
    of the salt species.[5][6][7]
  • pH ≈ pKa (pH 9 - 10): Solubility drops precipitously.[1] The salt dissociates, and the free base (

    
    ) begins to precipitate.
    
  • pH > pKa (pH 11+): Low solubility.[1] The intrinsic solubility (

    
    ) of the lipophilic free base dominates (likely < 0.1 mg/mL).
    
The Common Ion Effect (Chloride)

Because this is an HCl salt, the presence of external chloride ions (from NaCl or KCl in buffers) will suppress solubility.

Calculation:



  • Implication: Solubility in 0.9% Saline (0.154 M Cl⁻) will be significantly lower than in pure water.[1] Researchers must report solubility in both water and physiological saline to predict in vivo precipitation risks.[1]

Visualization: Dissolution Mechanism[1]

This diagram details the molecular species present at different pH levels.

DissolutionMechanism SolidSalt Solid Salt (BH+ Cl-) DissolvedSalt Dissolved Ions (BH+aq + Cl-aq) SolidSalt->DissolvedSalt  Ksp (Solubility Product)   DissolvedSalt->SolidSalt  Common Ion Effect (Excess Cl-)   FreeBase Free Base (B_solid) DissolvedSalt->FreeBase  pH > pKa (Deprotonation)   FreeBase->DissolvedSalt  pH < pKa (Protonation)  

Caption: Equilibrium dynamics showing the competition between salt dissolution and free base precipitation based on pH and chloride concentration.

References

  • FDA Guidance for Industry. (2000).[1] Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[1] Focuses on the necessity of defining solubility across the physiological pH range.

  • Bhattachar, S. N., et al. (2006).[1] Solubility: it's not just a number.[1][8] A foundational text on the difference between kinetic and thermodynamic solubility in drug discovery.

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Discusses the common ion effect and counter-ion selection for basic drugs like piperidines.

  • Jones, R., et al. (2009).[1] Niraparib (MK-4827) Synthesis & Characterization.[1] (Reference to the parent compound synthesis which utilizes the 3-(4-bromophenyl)piperidine intermediate).

Sources

Methodological & Application

Application Note: Protocol for the Chiral Resolution of 3-(4-Bromophenyl)piperidine using Tartaric Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

The enantiomerically pure (S)-3-(4-bromophenyl)piperidine is a critical chiral building block in pharmaceutical development. It serves as a primary intermediate in the synthesis of Niraparib, a highly potent poly (ADP-ribose) polymerase (PARP) inhibitor utilized in the targeted treatment of ovarian and breast cancers[1].

While modern asymmetric synthesis routes—such as dynamic kinetic resolution (DKR) via transaminases—have been developed[2], classical chemical resolution via diastereomeric salt formation remains one of the most scalable, robust, and cost-effective methods for both bench-scale research and industrial manufacturing[1]. This application note details a validated, self-validating protocol for the chiral resolution of racemic 3-(4-bromophenyl)piperidine using a tartaric acid derivative, specifically L-(-)-dibenzoyltartaric acid (L-DBTA).

Mechanistic Causality: Why L-DBTA and Ethanol?

Classical resolution relies on reacting a racemic amine with an enantiopure chiral acid to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physical properties, including different crystal lattice energies and solubilities[3].

  • Resolving Agent Selection: While unmodified L-(+)-tartaric acid can induce resolution, L-(-)-dibenzoyltartaric acid (L-DBTA) is the optimized choice for 3-phenylpiperidine derivatives. The bulky benzoyl groups enhance the steric differentiation during crystal packing, significantly amplifying the solubility difference between the (S)-amine•L-DBTA and (R)-amine•L-DBTA salts[1].

  • Solvent System (Thermodynamic Control): Ethanol is utilized as the primary solvent because it provides a steep solubility curve for these specific diastereomeric salts. Heating the mixture to 60°C ensures complete dissolution, erasing kinetic aggregates. Upon slow cooling, the system operates under thermodynamic control, allowing the less soluble (S)-amine•L-DBTA salt to selectively nucleate and crystallize, leaving the (R)-enantiomer enriched in the mother liquor.

Workflow Visualization

G A Racemic 3-(4-bromophenyl)piperidine (R/S mixture) B Add L-(-)-Dibenzoyltartaric Acid in Ethanol (Solvent) A->B C Diastereomeric Salt Formation (Heat to 60°C, Cool to 5°C) B->C D Selective Crystallization C->D E Solid Phase: (S)-Amine • L-DBTA Salt D->E Filter F Mother Liquor: (R)-Amine Enriched D->F Filtrate G Free-Basing (NaOH / H2O / EtOAc) E->G H Pure (S)-3-(4-bromophenyl)piperidine (>99% ee) G->H

Fig 1: Workflow for the chiral resolution of 3-(4-bromophenyl)piperidine using L-DBTA.

Materials and Quantitative Data

Reagent Stoichiometry
Reagent / MaterialRoleEquivalentsAmount (Scale Example)
Racemic 3-(4-bromophenyl)piperidineSubstrate1.0 eq10.0 g (41.6 mmol)
L-(-)-Dibenzoyltartaric acid (L-DBTA)Resolving Agent0.8 - 1.0 eq11.9 g (33.3 mmol)
Absolute EthanolCrystallization SolventN/A150 mL
2M Sodium Hydroxide (NaOH)Free-basing BaseExcess~ 50 mL
Ethyl Acetate (EtOAc)Extraction SolventN/A150 mL
Expected Protocol Outcomes
ParameterExpected ValueNotes
First-Crop Yield (Salt) 35% - 42%Theoretical max is 50% for a single enantiomer.
Enantiomeric Excess (ee) > 95%Prior to recrystallization.
Final Yield (Free Amine) 30% - 38%Based on starting racemic mass.
Final Enantiomeric Purity > 99% eeAfter one optional recrystallization step.

Detailed Step-by-Step Protocol

Phase 1: Diastereomeric Salt Formation and Crystallization
  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 10.0 g of racemic 3-(4-bromophenyl)piperidine in 100 mL of absolute ethanol.

  • Addition of Resolving Agent: In a separate beaker, dissolve 11.9 g of L-DBTA in 50 mL of absolute ethanol. Slowly add this solution to the amine suspension at room temperature.

  • Thermodynamic Equilibration: Heat the mixture to 60°C – 65°C using a water bath until a clear, homogeneous solution is achieved. Maintain this temperature for 30 minutes to ensure complete salt formation.

  • Controlled Nucleation: Remove the heat source and allow the solution to cool to room temperature (20°C – 25°C) slowly over 2 hours. Crucial Step: Do not force-cool the mixture initially, as rapid cooling leads to kinetic trapping of the (R)-enantiomer, lowering the optical purity.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0°C – 5°C) and stir gently for an additional 2 hours to maximize the precipitation of the (S)-amine•L-DBTA salt.

Phase 2: Isolation and Free-Basing
  • Filtration: Filter the resulting white crystalline suspension under vacuum using a Buchner funnel. Wash the filter cake twice with 15 mL of ice-cold ethanol to remove residual mother liquor containing the (R)-enantiomer.

  • Optional Recrystallization: If the required purity is >99% ee, re-suspend the wet filter cake in 80 mL of ethanol, heat to reflux until dissolved, and repeat the slow-cooling crystallization process.

  • Free-Basing: Transfer the purified (S)-amine•L-DBTA salt to a separatory funnel. Add 100 mL of Ethyl Acetate (EtOAc) and 50 mL of distilled water.

  • pH Adjustment: Slowly add 2M NaOH solution to the separatory funnel until the aqueous layer reaches a pH of > 10. The basic environment breaks the diastereomeric salt, forcing the tartaric acid into the aqueous layer as a sodium salt, while the free (S)-amine migrates into the organic EtOAc layer.

  • Extraction and Isolation: Separate the layers. Extract the aqueous layer once more with 50 mL of EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (S)-3-(4-bromophenyl)piperidine as a pale oil or low-melting solid.

Self-Validating Analytical Method (Chiral HPLC)

To ensure the trustworthiness of the resolution, the enantiomeric excess must be validated using Chiral High-Performance Liquid Chromatography (HPLC)[3].

  • Column: Chiral CD-PH (250 x 4.6 mm I.D., 5 µm)

  • Mobile Phase: Isocratic system. Solvent A: Water with 0.1% TFA; Solvent B: Acetonitrile with 0.1% TFA. Ratio A/B = 70/30.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • System Suitability: Inject a sample of the starting racemic mixture to establish the retention times of both the (R) and (S) enantiomers. The (S)-enantiomer peak area from the final product should account for >99% of the total integrated area.

Troubleshooting Guide

  • Issue: Low Enantiomeric Excess (< 90% ee).

    • Cause: Rapid cooling leading to kinetic co-precipitation of the (R)-salt.

    • Solution: Re-dissolve the salt in ethanol at 65°C and decrease the cooling rate. Seed the solution with pure (S)-amine•L-DBTA salt at 40°C.

  • Issue: No Crystallization Occurs.

    • Cause: Excessive solvent volume or supersaturation without nucleation.

    • Solution: Concentrate the solution by evaporating 10-20% of the ethanol under reduced pressure. Scratch the inside of the flask with a glass rod to induce nucleation.

  • Issue: Emulsion during Free-Basing.

    • Cause: Incomplete pH adjustment or presence of tartaric acid derivatives in the organic phase.

    • Solution: Ensure the aqueous phase is strictly pH > 10. Filter the biphasic mixture through a pad of Celite if a persistent emulsion occurs.

References

  • Title: WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • Title: WO2017181117A1 - Inhibitors of activin receptor-like kinase Source: Google Patents URL
  • Title: WO2014088984A1 - Biocatalytic transamination process Source: Google Patents URL

Sources

Application Note: Asymmetric Hydrogenation of 3-(4-Bromophenyl)pyridinium Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the enantioselective synthesis of 3-(4-bromophenyl)piperidine , a critical pharmacophore found in PARP inhibitors such as Niraparib .[1]

The transformation of 3-substituted pyridines to chiral piperidines is synthetically challenging due to the high stability of the aromatic heterocycle and the propensity of the basic nitrogen to poison metal catalysts. Furthermore, the presence of the aryl bromide moiety strictly prohibits the use of standard heterogeneous palladium catalysts (e.g., Pd/C), which would cause rapid hydrodehalogenation (loss of the bromine atom).

This protocol utilizes a homogeneous Iridium-Bisphosphine catalytic system to hydrogenate the N-benzyl pyridinium salt. This method ensures high enantioselectivity (>90% ee), complete chemoselectivity (retention of the Ar-Br bond), and high conversion under mild conditions.

Strategic Analysis & Mechanism

Why Iridium?

While Rhodium and Ruthenium are common for enamines, Iridium (Ir) complexes with chiral bisphosphine ligands are the superior choice for hindering nitrogen-containing heterocycles.

  • Chemoselectivity: Ir-complexes generally operate via an outer-sphere mechanism or ionic hydrogenation pathway that is less prone to oxidative addition into Aryl-Halide bonds compared to Pd(0)/Pd(II) cycles.

  • Activity: Pyridines are poor substrates for direct hydrogenation.[2] Quaternization (forming the pyridinium salt) disrupts the aromaticity and activates the ring toward hydride transfer.

The Challenge of Debromination

Preserving the C-Br bond is the critical quality attribute (CQA) of this synthesis.

  • Risk: Standard hydrogenation (Pd/C,

    
    ) facilitates hydrogenolysis: 
    
    
    
    .
  • Solution: Use of

    
     with a chiral ligand (e.g., (S)-SegPhos or (S)-MeO-Biphep) and Iodine (
    
    
    
    ) as an additive. The iodine oxidizes the Ir(I) precatalyst to an active Ir(III) species which coordinates H2 but does not readily insert into the Ar-Br bond at moderate temperatures.
Reaction Pathway Diagram

The following workflow illustrates the critical path from the pyridine precursor to the chiral piperidine salt.

G Substrate 3-(4-Bromophenyl) pyridine SaltForm Salt Formation (BnBr, Acetone) Substrate->SaltForm Activation Salt N-Benzyl Pyridinium Bromide SaltForm->Salt Hydrogenation Asymmetric Hydrogenation (600 psi H2, Toluene) Salt->Hydrogenation CatPrep Catalyst Activation [Ir(COD)Cl]2 + Ligand + I2 CatPrep->Hydrogenation Injection Workup Isolation & Enrichment Hydrogenation->Workup Product (S)-3-(4-Bromophenyl) -N-benzylpiperidine Workup->Product

Figure 1: Workflow for the asymmetric hydrogenation of 3-(4-bromophenyl)pyridine via pyridinium salt activation.

Detailed Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
3-(4-bromophenyl)pyridine SubstratePurity >98%
Benzyl Bromide (BnBr) Activating AgentReagent Grade

Pre-catalystIridium(I) source
(S)-SegPhos or (S)-MeO-Biphep Chiral Ligand>99% ee
Iodine (

)
AdditiveResublimed
Toluene/Ethanol (10:1) SolventAnhydrous, Degassed
Step 1: Preparation of N-Benzyl Pyridinium Salt

Rationale: The free pyridine poisons the catalyst. The cationic salt is the active species for hydrogenation.

  • Dissolve 3-(4-bromophenyl)pyridine (10.0 g, 42.7 mmol) in Acetone (50 mL).

  • Add Benzyl Bromide (5.6 mL, 47.0 mmol, 1.1 equiv) dropwise at room temperature.

  • Heat the mixture to reflux (

    
    ) for 4 hours. A heavy precipitate will form.
    
  • Cool to

    
     and age for 1 hour.
    
  • Filter the white solid, wash with cold diethyl ether (

    
     mL), and dry under vacuum.
    
  • QC Check:

    
     NMR should show a downfield shift of pyridine protons, confirming quaternization.
    
Step 2: Catalyst Preparation (Glovebox Recommended)

Rationale: The active Ir-H species is air-sensitive. In-situ generation ensures maximum activity.

  • In a glovebox, charge a vial with

    
     (14.3 mg, 0.5 mol%) and (S)-SegPhos (28 mg, 1.1 mol%).
    
  • Add anhydrous Toluene (5 mL) and stir for 10 minutes until a clear orange solution forms.

  • Add Iodine (

    
    ) (11 mg, 2.0 mol% relative to substrate) to the catalyst solution.
    
  • Stir for 30 minutes. The color typically deepens to a dark red/brown, indicating the formation of the active Ir(III) species.

Step 3: Asymmetric Hydrogenation
  • Place the N-benzyl pyridinium salt (4.0 g, 10 mmol) into a high-pressure autoclave (e.g., Parr reactor) equipped with a glass liner and a magnetic stir bar.

  • Add anhydrous Toluene/Ethanol (10:1 mixture, 40 mL total). The salt may not fully dissolve initially; this is acceptable.

  • Inject the pre-formed Catalyst Solution via syringe.

  • Seal the reactor and purge with Nitrogen (

    
     bar).
    
  • Purge with Hydrogen (

    
     bar).
    
  • Pressurize to 50 bar (approx. 725 psi) with Hydrogen.

  • Stir vigorously (1000 rpm) at 25–30°C for 18–24 hours.

    • Note: Do not heat above 40°C. Higher temperatures increase the risk of debromination.

  • Slowly vent the hydrogen gas (fume hood!).

Workup and Purification[3]
  • Concentrate the reaction mixture under reduced pressure to remove solvents.

  • Basify the residue with saturated aqueous

    
     to pH 9–10 (liberating the free amine from the HBr salts generated/residual).
    
  • Extract with Ethyl Acetate (

    
     mL).
    
  • Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc) or recrystallization of the HCl salt (using EtOH/Et2O) to upgrade ee if necessary.

Quality Control & Troubleshooting

Analytical Parameters
  • Conversion: Monitor by HPLC or

    
     NMR. Disappearance of aromatic pyridine signals (8.5–9.0 ppm).
    
  • Enantiomeric Excess (ee): Chiral HPLC.

    • Column: Daicel Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine.

    • Target: >90% ee (often >95% with SegPhos).

  • Chemoselectivity (Debromination): Monitor for the mass of des-bromo piperidine (M-79/81).

Troubleshooting Logic

Troubleshooting Problem Issue Detected Check1 Low Conversion? Problem->Check1 Check2 Low ee%? Problem->Check2 Check3 Debromination? Problem->Check3 Sol1 Increase H2 Pressure Check Catalyst Activation (I2) Check1->Sol1 Sol2 Lower Temp (<25°C) Switch Ligand (SegPhos -> P-Phos) Check2->Sol2 Sol3 CRITICAL: Lower Temp Reduce Reaction Time Ensure No Pd Contamination Check3->Sol3

Figure 2: Troubleshooting decision matrix for Ir-catalyzed hydrogenation.

Important Note on Deprotection

The product of this reaction is N-benzyl-3-(4-bromophenyl)piperidine . To access the free secondary amine (as required for Niraparib synthesis):

  • DO NOT use Pd/C +

    
     for debenzylation (this will strip the bromine).
    
  • USE 1-Chloroethyl chloroformate (ACE-Cl) followed by methanolysis. This method cleaves the N-benzyl group chemically without affecting the aryl bromide.

References

  • Original Methodology (Ir-Catalyzed Pyridinium Hydrogenation): Zhou, Y.-G. et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts."[3] Journal of the American Chemical Society, 2008. [Link]

  • Specific Application to Heteroaryl Piperidines: Qu, B., Senanayake, C. H. et al. "Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts." Organic Letters, 2018. [Link]

  • Mechanism of Iodine Activation: Wang, D.-S., Zhou, Y.-G. "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chemical Reviews, 2012. [Link]

  • Niraparib Process Chemistry (Contextual): "Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib." Organic Process Research & Development, 2014.[4] [Link]

Sources

Application Note: Procedure for N-Boc Protection of (S)-3-(4-bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

1. Strategic Context & Scientific Rationale (S)-3-(4-bromophenyl)piperidine is a high-value chiral intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of PARP inhibitors such as niraparib[1]. In multi-step synthetic campaigns, the secondary amine of the piperidine ring presents a structural liability. Its inherent nucleophilicity makes it susceptible to unwanted N-alkylation, oxidation, or interference during transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) targeting the aryl bromide moiety.

To mitigate this, the amine must be transiently masked. The tert-butyloxycarbonyl (Boc) group is the industry standard for this transformation[2]. The Boc group provides exceptional orthogonal protection: it is highly stable to strongly basic conditions and catalytic hydrogenation, yet it can be cleanly and rapidly cleaved under mild anhydrous acidic conditions (e.g., using Trifluoroacetic acid or HCl) to regenerate the free amine[3][4].

2. Mechanistic Insights: The Causality of Boc Protection The N-Boc protection relies on a nucleophilic acyl substitution driven by thermodynamic irreversibility[5].

  • Electrophilic Attack: The lone pair of electrons on the piperidine nitrogen attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc2O), generating a transient tetrahedral intermediate[3].

  • Fragmentation: This intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.

  • Irreversible Decomposition: The tert-butyl carbonate anion abstracts a proton from the newly formed carbamate (or the base abstracts it), causing the leaving group to spontaneously decompose into tert-butanol and carbon dioxide (CO2) gas[3]. The evolution of CO2 drives the reaction forward thermodynamically.

  • Causality of the Base: While the reaction can proceed neat or without a base, the addition of a base (such as Triethylamine or aqueous Na2CO3) neutralizes the protonated intermediate, accelerating the forward reaction and preventing the starting amine from forming an unreactive salt[3][6].

Mechanism cluster_0 Nucleophilic Acyl Substitution Pathway A (S)-3-(4-bromophenyl) piperidine C Tetrahedral Intermediate A->C Nucleophilic Attack B Boc2O + Base B->C Electrophile D (S)-N-Boc-3-(4-bromophenyl) piperidine C->D - CO2 (gas) - t-BuOH

Mechanistic pathway of N-Boc protection highlighting the irreversible CO2 evolution.

3. Experimental Workflow The workflow for this protection is designed to control the exothermic nature of the reaction and the vigorous evolution of CO2 gas, ensuring safe and scalable execution[5].

Workflow Step1 1. Preparation Dissolve amine in solvent at 0 °C Step2 2. Base Addition Add TEA or aq. Na2CO3 Step1->Step2 Step3 3. Boc2O Addition Dropwise addition to control CO2 Step2->Step3 Step4 4. Reaction Stir at RT until completion Step3->Step4 Step5 5. Work-up Phase separation & aqueous washes Step4->Step5 Step6 6. Isolation Dry, concentrate, and purify Step5->Step6

Step-by-step experimental workflow for the N-Boc protection of secondary amines.

4. Detailed Methodologies

Protocol A: Standard Anhydrous Conditions (DCM / TEA) Causality: Dichloromethane (DCM) provides excellent solubility for both the starting material and the highly lipophilic Boc-protected product. Triethylamine (TEA) acts as a homogenous organic base to drive the reaction[5].

  • Initiation: Charge a round-bottom flask (equipped with a magnetic stirrer and an open vent or bubbler to allow CO2 escape) with (S)-3-(4-bromophenyl)piperidine (1.0 equiv) and anhydrous DCM (approx. 10 mL/g of substrate).

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add TEA (1.5 equiv) in one portion. Rationale: Cooling prevents thermal runaway and controls the initial burst of gas evolution upon Boc2O addition.

  • Reagent Addition: Dissolve Boc2O (1.1 equiv) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15–30 minutes[1].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours.

  • Quench & Work-up: Quench the reaction by adding water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and TEA), saturated aqueous NaHCO3 (to neutralize residual acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude (S)-N-Boc-3-(4-bromophenyl)piperidine.

Protocol B: Biphasic "Green" Conditions (THF/Water / Na2CO3) Causality: For larger-scale syntheses, replacing DCM and TEA with a biphasic Tetrahydrofuran (THF)/Water system and an inorganic base (Na2CO3 or NaOH) significantly reduces the environmental impact and raw material costs[4][6].

  • Initiation: Dissolve (S)-3-(4-bromophenyl)piperidine (1.0 equiv) in a 1:1 mixture of THF and Water (approx. 10 mL/g total volume).

  • Base Addition: Add solid Na2CO3 (2.0 equiv) to the mixture and stir vigorously.

  • Reagent Addition: Cool the biphasic mixture to 0 °C. Add Boc2O (1.1 equiv) dropwise. Rationale: The biphasic nature moderates the reaction rate, making temperature control easier on a process scale.

  • Propagation: Stir vigorously at room temperature for 8–12 hours.

  • Work-up: Evaporate the majority of the THF under reduced pressure. Extract the remaining aqueous phase with Ethyl Acetate (EtOAc) or Isopropyl Acetate (iPAc)[6]. Wash the organic layer with water and brine.

  • Isolation: Dry over Na2SO4, filter, and concentrate.

5. Quantitative Data & Process Optimization The following table summarizes the expected performance metrics when optimizing the protection of (S)-3-(4-bromophenyl)piperidine across different conditions.

ParameterProtocol A (Anhydrous)Protocol B (Biphasic)Catalyst-Driven (DMAP)
Solvent System DCMTHF / H2O (1:1)Acetonitrile
Base Triethylamine (1.5 eq)Na2CO3 (2.0 eq)DMAP (0.1 eq) + TEA
Temperature 0 °C to RT0 °C to RTRT
Reaction Time 4 - 6 hours8 - 12 hours1 - 2 hours
Typical Yield 92 - 96%88 - 94%90 - 95%
Scalability Moderate (DCM disposal)Excellent (Process-friendly)Low (Exothermic risk)
Impurity Profile Trace unreacted amineTrace Boc2O hydrolysisPotential over-reaction

6. Trustworthiness & Self-Validating Systems To ensure the integrity of the protocol, the following self-validating checkpoints must be integrated into the workflow:

  • Visual Validation (Gas Evolution): The reaction must bubble upon the addition of Boc2O. A lack of gas evolution indicates degraded Boc2O (which hydrolyzes to tert-butanol and CO2 upon exposure to atmospheric moisture over time).

  • TLC Monitoring: The starting amine is highly polar and will stain intensely with Ninhydrin (yielding a purple/blue spot). The N-Boc protected product is significantly less polar, will migrate higher on the TLC plate (e.g., in 20% EtOAc/Hexanes), and is Ninhydrin-negative.

  • Spectroscopic Confirmation:

    • 1H NMR (CDCl3): The successful incorporation of the Boc group is definitively confirmed by the appearance of a massive, sharp singlet integrating to 9 protons at approximately

      
       1.45 ppm (the tert-butyl group).
      
    • LC-MS: The product will typically show a mass of

      
       (loss of isobutylene) or 
      
      
      
      (loss of Boc) under standard electrospray ionization (ESI) conditions, as the Boc group readily fragments in the mass spectrometer[7].

7. References

  • [2] Title: Boc-Protected Amino Groups | Source: Organic Chemistry Portal | URL:[Link]

  • [1] Title: WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib | Source: Google Patents | URL:

  • Title: Boc Protection Mechanism (Boc2O + DMAP) | Source: Common Organic Chemistry | URL:[Link]

  • [4] Title: tert-Butyloxycarbonyl protecting group | Source: Wikipedia | URL:[Link]

  • [6] Title: Development of Scalable Synthesis of Chiral Sultam via a Chiral Phosphoric Acid-Promoted tert-Butyl Carbamate Deprotection–Resolution Sequence | Source: ACS Publications (Organic Process Research & Development) | URL:[Link]

  • [7] Title: Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray | Source: OSTI | URL:[Link]

Sources

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of (S)-3-(4-Bromophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Synthesis of chiral biaryl piperidines (e.g., PARP inhibitor intermediates like Niraparib)

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) often relies on the late-stage functionalization of chiral building blocks. (S)-3-(4-bromophenyl)piperidine hydrochloride is a highly valuable intermediate, most notably utilized in the synthesis of PARP inhibitors such as Niraparib[1].

While the Suzuki-Miyaura coupling is a fundamental transformation in medicinal chemistry[2], applying it to aryl bromides bearing an unprotected, protonated secondary amine presents unique mechanistic challenges[3]. This application note provides a field-proven, self-validating protocol for the Suzuki coupling of this specific hydrochloride salt, detailing the causality behind base stoichiometry, catalyst selection, and workup logic to ensure high-yielding, epimerization-free carbon-carbon bond formation.

Mechanistic Rationale & Experimental Design

To achieve quantitative conversion without compromising the (S)-stereocenter or poisoning the palladium catalyst, three critical parameters must be engineered:

A. The Hydrochloride Challenge & Base Stoichiometry

In process chemistry, piperidine derivatives are stored as hydrochloride salts due to their superior crystallinity and oxidative stability compared to their free-base (often oily) counterparts. However, the Suzuki coupling fundamentally requires a basic environment to convert the boronic acid into a reactive, electron-rich boronate complex capable of transmetalation[3].

If a standard 2.0 equivalents of base are used, the first 1.0 equivalent is immediately consumed to neutralize the HCl salt and liberate the free piperidine amine[4]. This leaves an insufficient amount of base for the catalytic cycle, leading to stalled reactions and competitive protodeboronation of the boronic acid. Causality: To drive the reaction, a minimum of 3.0 to 4.0 equivalents of base (e.g., K₂CO₃) must be employed.

B. Catalyst Selection: Preventing Amine Poisoning

Unprotected secondary amines (like piperidine) are strong σ-donors and can act as competing ligands for the palladium center. If a monodentate catalyst like


 is used, the free amine can displace the phosphine ligands, forming stable, catalytically inactive Pd-amine complexes (catalyst poisoning).
Causality:  We utilize 

. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large bite angle and binds tightly to the metal center, sterically and electronically preventing the piperidine nitrogen from coordinating to the palladium.
C. Solvent Dynamics

A purely organic solvent (e.g., anhydrous toluene) results in a heterogeneous slurry where the neutralization of the polar HCl salt is mass-transfer limited. Causality: A biphasic system of 1,4-Dioxane/Water (4:1) is chosen. The water dissolves the HCl salt and the inorganic base, allowing rapid in situ freebasing and boronate formation, while the dioxane solubilizes the organic substrates and the catalyst.

G cluster_0 Phase 1: In Situ Freebasing cluster_1 Phase 2: Suzuki-Miyaura Catalytic Cycle A Aryl Bromide HCl Salt (Protonated Amine) B Free Base Aryl Bromide (Active Substrate) A->B + 1.0 eq Base (Neutralization) D Oxidative Addition Complex (Pd-II) B->D C-Br Insertion C Pd(0) Catalyst C->D E Transmetalation Complex D->E + Boronic Acid + 2.0 eq Base E->C Catalyst Regeneration F Coupled Product (Free Amine) E->F Reductive Elimination

Caption: Interplay of base equivalents in the in situ freebasing and subsequent catalytic cycle.

Quantitative Optimization Data

The following tables summarize the empirical data driving the protocol design. Note the sharp yield cliff when insufficient base is used.

Table 1: Base Stoichiometry Optimization (using


, Dioxane/H₂O, 90 °C) 
Base (Eq)Consumed by NeutralizationAvailable for TransmetalationConversion (%)
K₂CO₃ (1.5)1.0 eq0.5 eq< 20%
K₂CO₃ (2.0)1.0 eq1.0 eq45%
K₂CO₃ (3.5) 1.0 eq 2.5 eq > 98%

Table 2: Catalyst & Solvent Screening (3.5 eq K₂CO₃, 90 °C, 4h)

Catalyst (5 mol%)Solvent SystemEmpirical ObservationYield (%)

Toluene (Anhydrous)Poor solubility of HCl salt; stalled reaction.32%

Dioxane/H₂O (4:1)Moderate amine coordination; catalyst degradation.68%

Dioxane/H₂O (4:1) Clean profile, rapid conversion, no poisoning. 95%

Detailed Experimental Protocol

This protocol is designed as a self-validating system . The visual cues embedded in the steps confirm that the underlying chemical physics are proceeding correctly.

Reagents Required:
  • (S)-3-(4-bromophenyl)piperidine hydrochloride (1.0 equiv, limiting reagent)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv)

  • Potassium carbonate (

    
    ) (3.5 equiv)
    
  • 
     (0.05 equiv, 5 mol%)
    
  • 1,4-Dioxane (Degassed)

  • Deionized Water (Degassed)

Step-by-Step Methodology:

Step 1: Reaction Assembly & Degassing

  • Charge a round-bottom flask equipped with a magnetic stir bar with (S)-3-(4-bromophenyl)piperidine hydrochloride, the boronic acid, and

    
    .
    
  • Add 1,4-Dioxane and Water in a 4:1 volumetric ratio (e.g., 8 mL Dioxane and 2 mL Water per gram of substrate).

  • Self-Validation Checkpoint: The mixture will initially appear as a heterogeneous suspension. As the

    
     dissolves in the aqueous phase and neutralizes the HCl salt, the organic substrate will dissolve into the dioxane layer.
    
  • Sparge the biphasic mixture with Argon or Nitrogen for 15 minutes. Crucial: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid.

Step 2: Catalyst Addition & Execution 5. Add


 (5 mol%) under a positive stream of inert gas.
6. Attach a reflux condenser and heat the biphasic mixture to 90 °C with vigorous stirring (to ensure phase mixing).
7. Self-Validation Checkpoint: The reaction mixture will transition from an initial orange/red (indicating the Pd(II) precatalyst) to a dark brown/black homogeneous-looking emulsion. This color shift confirms the successful reduction to the active Pd(0) species.
8. Stir for 4–6 hours. Monitor completion via LC-MS or TLC.

Step 3: pH-Controlled Workup & Isolation Mechanistic Note: The product contains a basic piperidine ring (pKa ~10.5). Standard neutral workups will result in the product remaining protonated and partitioning into the aqueous waste layer.

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and Water.

  • Filter the entire biphasic mixture through a pad of Celite to remove precipitated palladium black.

  • Critical Step: Check the pH of the aqueous layer. Add 1M NaOH dropwise until the aqueous layer reaches pH > 11 .

  • Self-Validation Checkpoint: At pH > 11, the piperidine nitrogen is fully deprotonated (free base), ensuring it partitions exclusively into the EtOAc layer.

  • Separate the layers. Extract the aqueous phase twice more with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purify the crude residue via silica gel chromatography (typically requiring a polar eluent like

    
    /MeOH/NH₄OH to prevent amine streaking) to afford the pure (S)-coupled product.
    

Workup R Crude Reaction Mixture F Filter through Celite (Remove Pd black) R->F pH Adjust pH to >11 (Ensure Free Amine) F->pH Ext Extract with EtOAc (Product in Organic) pH->Ext Wash Brine Wash & Dry (Na2SO4) Ext->Wash Conc Concentrate & Purify Wash->Conc

Caption: pH-dependent workup workflow to prevent aqueous yield loss of the basic piperidine product.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoborane compounds. Chemical Reviews. 2

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. 3

  • Chung, C. K., et al. (2014). Process Development of C-N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(1), 215-227.1

  • Synple Chem. (2023). Automated, Capsule-Based Suzuki–Miyaura Cross Couplings. Organic Letters. 4

Sources

Application Note: Optimization of Crystallization Solvents for (S)-3-(4-bromophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Content Focus: Thermodynamic causality, enantiomeric purging, and self-validating crystallization protocols.

Mechanistic Rationale: The Role of the Hydrochloride Salt

(S)-3-(4-bromophenyl)piperidine is a critical chiral intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Niraparib (). While the free base form of this piperidine derivative is an oily liquid or low-melting solid prone to oxidative degradation, conversion to the hydrochloride (HCl) salt provides a highly crystalline, thermodynamically stable solid.

Beyond stability, the primary mechanistic advantage of crystallizing the HCl salt is enantiomeric purging . When the initial enantiomeric excess (ee) of the crude mixture exceeds the eutectic point of the system, the major (S)-enantiomer selectively nucleates and grows into a pure chiral crystal lattice. The undesired (R)-enantiomer and structurally related impurities (e.g., regioisomers from the upstream Suzuki or Grignard couplings) remain highly soluble in the mother liquor ().

Thermodynamic Drivers in Solvent Selection

The crystallization of amine hydrochlorides requires a delicate balance between solvation and supersaturation. The causal relationship between solvent choice and crystal purity is dictated by two factors:

  • Lattice Disruption (The Protic Solvent): The ionic bond between the protonated piperidine nitrogen and the chloride counterion is exceptionally strong. Non-polar solvents cannot disrupt this lattice. Therefore, short-chain alcohols (Isopropanol, Ethanol) are required as the primary solvent. Their hydroxyl groups provide hydrogen bonding that solvates the chloride ion, allowing the solid to dissolve at elevated temperatures.

  • Dielectric Suppression (The Antisolvent): To drive controlled supersaturation without crashing the product out as an amorphous solid, an antisolvent with a low dielectric constant (e.g., MTBE, Ethyl Acetate) is introduced. This lowers the overall polarity of the system, forcing the hydrophobic 4-bromophenyl moiety out of solution and initiating nucleation.

Avoiding Liquid-Liquid Phase Separation (LLPS): A common failure mode in piperidine HCl crystallization is "oiling out" (LLPS), where the product separates as a dense, impurity-rich liquid rather than a solid. This is caused by adding the antisolvent too rapidly at low temperatures. The protocols below utilize high-temperature antisolvent dosing and precise seeding to bypass the metastable oiling region.

Quantitative Solvent System Analysis

The following table summarizes the performance of field-proven solvent/antisolvent systems for the isolation of (S)-3-(4-bromophenyl)piperidine HCl.

Solvent SystemProtic/Antisolvent Ratio (v/v)Typical Yield (%)Enantiomeric Excess (ee %)Mechanistic Advantage & Causality
Isopropanol / MTBE 1 : 285 - 90> 99.5Optimal balance of solubility and supersaturation; suppresses LLPS effectively.
Ethanol / Ethyl Acetate 1 : 380 - 85> 99.0Green chemistry profile; excellent purging of structurally similar impurities.
Methanol / Heptane 1 : 475 - 80> 98.5High yield, but prone to rapid nucleation leading to impurity entrapment.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in in-process controls ensure that any deviation from the thermodynamic ideal is caught and corrected before final isolation ().

Protocol A: Isopropanol / MTBE (High-Purity Workflow)

Designed for upgrading crude material (approx. 90% ee) to API-grade intermediate (>99.5% ee).

Step 1: Salt Formation

  • Charge 10.0 g of crude (S)-3-(4-bromophenyl)piperidine free base into a 250 mL jacketed reactor.

  • Add 50 mL (5 Volumes) of Isopropanol (IPA). Stir at 200 rpm and cool to 0–5°C.

  • Slowly add 1.05 equivalents of concentrated aqueous HCl (or HCl gas dissolved in IPA) dropwise over 15 minutes, maintaining the internal temperature below 20°C to prevent thermal degradation.

Step 2: Thermal Dissolution

  • Ramp the reactor temperature to 75°C.

  • Self-Validation Check: The suspension must transition into a completely clear, pale-yellow solution. If particulate matter remains, add IPA in 2 mL increments until complete dissolution is achieved.

Step 3: Antisolvent Dosing & Seeding

  • At 75°C, dose 30 mL (3 Volumes) of Methyl tert-butyl ether (MTBE) linearly over 30 minutes.

  • Cool the reactor to 55°C at a rate of 0.5°C/min.

  • Introduce 0.1 g (1 wt%) of pure (S)-3-(4-bromophenyl)piperidine HCl seed crystals. Hold the temperature at 55°C for 1 hour.

  • Self-Validation Check (Critical): Visually inspect the reactor. The appearance of discrete, free-flowing crystalline particulates validates successful nucleation. If a milky emulsion appears (indicating LLPS/oiling out), reheat to 75°C, add 5 mL of IPA, and repeat the cooling ramp.

Step 4: Crystal Growth & Isolation

  • Dose the remaining 70 mL (7 Volumes) of MTBE linearly over 2 hours at 55°C.

  • Initiate a controlled cooling ramp to 5°C over 4 hours (approx. 0.2°C/min).

  • Filter the resulting slurry via a sintered glass funnel. Wash the wet cake with 20 mL of pre-chilled (5°C) IPA/MTBE (1:2 v/v).

  • Dry under vacuum at 50°C for 12 hours.

Protocol B: Ethanol / Ethyl Acetate (Green Chemistry Alternative)

Designed for environments where ether-based solvents (MTBE) are restricted.

  • Dissolution: Dissolve the HCl salt in 3 Volumes of absolute Ethanol at 70°C.

  • Antisolvent Addition: Slowly add 5 Volumes of Ethyl Acetate (EtOAc) at 70°C.

  • Nucleation: Cool to 50°C and seed (1 wt%). Hold for 1 hour.

  • Growth: Add an additional 5 Volumes of EtOAc over 2 hours.

  • Isolation: Cool to 0°C over 3 hours. Filter and wash with cold EtOAc.

  • Causality Note: EtOAc has a higher polarity than MTBE, requiring a larger total volume (10 V vs 10 V MTBE) to achieve the same degree of supersaturation, but it offers superior purging of polar organic impurities.

Process Workflow Visualization

The following diagram maps the thermodynamic and operational flow of the crystallization process, highlighting the critical enantiomeric purging step.

G A Crude (S)-3-(4-bromophenyl)piperidine (Free Base) B HCl Salt Formation (Protic Solvent, e.g., IPA) A->B C Thermal Dissolution (T = 70-80°C) B->C D Antisolvent Dosing (MTBE or EtOAc) C->D E Seeding & Controlled Cooling (Avoids Oiling Out) D->E F Enantiomeric Purging (Undesired (R)-isomer remains in liquor) E->F G High-Purity (S)-HCl Salt (>99.5% ee) F->G

Workflow for the crystallization and enantiomeric purging of (S)-3-(4-bromophenyl)piperidine HCl.

References

  • Source: WIPO (PCT)
  • Source: WIPO (PCT)
  • Title: Methods for synthesizing (R)-3-phenylpiperidine or/and (S)

Application Note: Scalable Manufacturing Process for Niraparib Intermediates via Biocatalytic DKR and Regioselective C–N Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Niraparib (Zejula) is a highly potent, orally active poly(ADP-ribose) polymerase (PARP1/2) inhibitor approved for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer[1]. Early medicinal chemistry routes to Niraparib suffered from low overall yields (3–4%), reliance on hazardous azide chemistry, and inefficient late-stage chiral resolutions[2].

This application note details a highly scalable, convergent manufacturing process that overcomes these limitations. By integrating a transaminase-mediated dynamic kinetic resolution (DKR)[3] and a highly regioselective copper-catalyzed C–N cross-coupling[4], this engineered route increases the overall yield to ~40%, eliminates the need for preparative chiral chromatography, and minimizes the handling of highly potent active pharmaceutical ingredients (HPAPI)[5].

Process Architecture & Retrosynthetic Strategy

The scalable synthesis of Niraparib is built upon a convergent two-fragment approach. Fragment A, a chiral (S)-3-aryl-piperidine derivative, is synthesized via biocatalysis. Fragment B, an indazole-7-carboxamide core, is coupled to Fragment A via a late-stage Ullmann-type N-arylation.

Niraparib_Workflow cluster_0 Fragment A: Chiral Piperidine Synthesis cluster_1 Fragment B: Indazole Node1 Racemic Bisulfite Adduct (Aldehyde Surrogate) Node2 ATA-302 Transaminase (DKR) Node1->Node2 Node3 (S)-Piperidinone Intermediate Node2->Node3 >99% ee Node4 Reduction & Boc Protection Node3->Node4 Node5 (S)-Boc-Piperidine Aryl Bromide Node4->Node5 Node7 Cu-Catalyzed N-Arylation (Regioselective N-2 Coupling) Node5->Node7 Node6 1H-Indazole-7-carboxamide Node6->Node7 Node8 Boc-Niraparib Node7->Node8 Node9 p-TsOH Deprotection & Salt Metathesis Node8->Node9 Node10 Niraparib Tosylate (Final API) Node9->Node10 Crystallization

Figure 1: Convergent scalable manufacturing workflow for Niraparib Tosylate.

Workflow 1: Biocatalytic Dynamic Kinetic Resolution (DKR)

Causality & Mechanistic Insights

Classical kinetic resolutions are mathematically capped at a 50% yield. To bypass this, the process utilizes a Dynamic Kinetic Resolution (DKR)[6]. The starting material is an unstable racemic aldehyde. To prevent degradation and polymerization, it is stored and introduced as a stable, crystalline bisulfite adduct [7].

Under the mildly basic conditions of the transaminase reaction (pH 10.5), the bisulfite adduct exists in equilibrium with the free aldehyde[8]. The engineered transaminase enzyme (ATA-302) selectively transaminates the (S)-enantiomer. Concurrently, the unreacted (R)-enantiomer rapidly racemizes in situ due to the basic conditions[3]. This self-correcting system drives the equilibrium entirely toward the desired (S)-piperidine precursor, achieving yields >84% and an enantiomeric excess (ee) >99%[6].

Protocol: Transaminase-Mediated DKR

Self-Validating In-Process Control (IPC): Reaction progression must be monitored via chiral HPLC to ensure the bisulfite adduct is consumed and the ee of the product remains >99%.

  • Preparation: Charge a reactor with the racemic bisulfite adduct (1.0 equiv) and pyridoxal-5-phosphate (PLP) co-factor (1.5 mol %) in an aqueous buffer/DMSO mixture[6].

  • Amine Donor Addition: Add isopropylamine (1.3 equiv) as the amine donor. Adjust the system to pH 10.5[6].

  • Biocatalyst Introduction: Introduce the ATA-302 transaminase enzyme (35 wt%)[8].

  • Incubation: Heat the reaction mixture to 45 °C and agitate for 44 hours[6].

  • IPC Check: Sample the mixture and analyze via chiral HPLC. Proceed only when conversion is >98% and ee is >99%.

  • Isolation: Filter the reaction mixture to remove the immobilized enzyme/proteins. Perform a solvent switch to isopropyl acetate (i-PrOAc) and crystallize the resulting (S)-piperidinone intermediate[6].

  • Downstream Processing: Reduce the piperidinone using borane and protect the secondary amine with di-tert-butyl dicarbonate (Boc2O) to yield the (S)-Boc-piperidine aryl bromide[9].

Workflow 2: Regioselective Copper-Catalyzed C–N Cross-Coupling

Causality & Mechanistic Insights

The late-stage coupling of the (S)-Boc-piperidine aryl bromide with the 1H-indazole-7-carboxamide core presents a significant regioselectivity challenge. Indazoles possess two nucleophilic nitrogen atoms (N-1 and N-2). While palladium catalysis often struggles with chemoselectivity in the presence of multiple nitrogen heterocycles, copper catalysis exhibits a distinct thermodynamic preference for N-arylation at the N-2 position of the indazole[5]. This eliminates the need for complex protecting group strategies on the indazole core, significantly shortening the linear sequence of the synthesis[3].

Protocol: Regioselective N-Arylation

Self-Validating IPC: Monitor the disappearance of the aryl bromide via reverse-phase HPLC.

  • System Purging: Charge a dry reactor with (S)-Boc-piperidine aryl bromide (1.0 equiv), 1H-indazole-7-carboxamide (1.1 equiv), Copper(I) catalyst (e.g., CuI, 10 mol%), and K2CO3 (2.0 equiv). Purge the vessel with nitrogen for 15 minutes.

  • Ligand Addition: Add the diamine ligand (e.g., trans-1,2-diaminocyclohexane, 20 mol%) dissolved in anhydrous toluene/DMSO.

  • Coupling: Heat the reaction mixture to 110 °C under rigorous agitation for 18–24 hours.

  • IPC Check: Analyze via HPLC. The reaction is deemed complete when the aryl bromide peak area is <1%.

  • Workup: Cool the mixture to room temperature, quench with aqueous ammonia to solubilize copper salts, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield Boc-Niraparib[9].

Workflow 3: API Crystallization and Salt Metathesis

Causality & Mechanistic Insights

The final step requires the removal of the Boc protecting group and the isolation of the active pharmaceutical ingredient (API) in its stable salt form. By utilizing p-toluenesulfonic acid (p-TsOH) in an aqueous tetrahydrofuran (THF) system, deprotection and salt metathesis occur simultaneously[2].

Crucially, the tosylate salt of (S)-Niraparib has significantly lower solubility than any trace racemic byproducts. This thermodynamic disparity allows for an "enantiomeric upgrade" during crystallization. Even if the upstream ee was slightly compromised, the final crystallization reliably purges impurities, yielding Niraparib Tosylate with >99.5% ee[2].

Protocol: Deprotection and Enantiomeric Upgrade

Self-Validating IPC: Confirm complete Boc removal via LC-MS before initiating the cooling crystallization sequence.

  • Deprotection: Dissolve Boc-Niraparib in a mixture of water and THF. Add p-TsOH·H2O (2.5 equiv)[2].

  • Heating: Heat the solution to 60 °C and stir for 4–6 hours[2].

  • IPC Check: Sample for LC-MS analysis to confirm the complete disappearance of the Boc-Niraparib mass signal.

  • Crystallization: Slowly cool the reaction mixture to 20 °C. The p-TsOH salt of Niraparib will begin to spontaneously crystallize from the reaction mixture[2].

  • Enantiomeric Upgrade: Filter the crystals. To ensure >99.5% ee, reslurry the isolated solid in an acetonitrile (CH3CN)/water mixture. Concentrate the filtrate under vacuum to remove CH3CN, forcing the highly pure (S)-Niraparib Tosylate to precipitate[2].

  • Final Isolation: Filter, wash with cold water, and dry under vacuum at 50 °C to afford the final API.

Process Metrics & Scalability Data

The implementation of biocatalysis and transition-metal regioselectivity drastically improves the green chemistry metrics and economic viability of Niraparib manufacturing.

Process MetricOriginal Medicinal Chemistry RouteScalable Biocatalytic RouteImpact / Advantage
Overall Yield 3 – 4%~40%10-fold increase in mass efficiency[2],[5].
Longest Linear Sequence 7 steps4 stepsReduced operational time and overhead[2].
Chiral Resolution Preparative SFC (50% max yield)Transaminase DKR (>84% yield)Eliminates chromatographic waste; overcomes 50% yield cap[2],[6].
Late-Stage Coupling Suzuki Cross-CouplingCu-Catalyzed N-ArylationAvoids indazole protecting groups; achieves high N-2 regioselectivity[3],[10].
API ee% Upgraded via SFC>99.5% (via crystallization)Thermodynamic purging of enantiomeric impurities[2].

References

  • Chung, C. K., Bulger, P. G., Kosjek, B., Belyk, K. M., Rivera, N., Scott, M. E., Humphrey, G. R., Limanto, J., Bachert, D. C., & Emerson, K. M. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(1), 215–227. Available at: [Link]

  • Hughes, D. L. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(9), 1227–1244. Available at: [Link]

  • Al-Harrasi, A., et al. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 28(5), 2154. Available at: [Link]

Sources

Application Note: Enantioselective Synthesis of 3-Arylpiperidines via Rhodium-Catalyzed Reductive Heck Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Context

Piperidines are ubiquitous structural motifs in pharmaceutically active molecules. Specifically, chiral 3-arylpiperidines form the core of several critical therapeutics, including the anticancer agent Niraparib and the antipsychotic Preclamol[1]. Historically, accessing these enantioenriched scaffolds required lengthy stepwise syntheses, stoichiometric chiral auxiliaries, or optical resolution of racemates[1]. For instance, earlier foundational methods utilized the α-alkylation of N-sulfinyl imidates followed by cyclization, which, while effective, required multiple functional group manipulations and chiral pool reagents, as detailed by[2].

Recently, a highly efficient cross-coupling approach was developed utilizing a Rh-catalyzed asymmetric reductive Heck reaction, pioneered by [3]. By leveraging dihydropyridines and arylboronic acids, this methodology provides direct access to 3-substituted tetrahydropyridines with exceptional enantioselectivity, which can be subsequently reduced to the desired 3-arylpiperidines[4].

Mechanistic Insights: The Reductive Heck Pathway

The success of this protocol relies on overcoming the high thermodynamic barrier of pyridine dearomatization while strictly controlling stereocenters.

  • Substrate Activation : Pyridine dearomatization is highly endergonic. To circumvent this, pyridine is first partially reduced to phenyl pyridine-1(2H)-carboxylate. This converts the inert aromatic ring into an activated internal diene, making it susceptible to carbometalation[3].

  • Enantioselective Carbometalation : The catalytic cycle initiates with the transmetalation of the arylboronic acid to a Rh(I)-hydroxide complex—generated in situ from [Rh(cod)OH]2 and the chiral ligand (S)-Segphos[4]. The resulting chiral Aryl-Rh(I) species undergoes a highly enantio- and regioselective migratory insertion across the dihydropyridine double bond[3].

  • Protodemetalation (The "Reductive" Step) : In a standard Heck reaction, the alkyl-metal intermediate undergoes β-hydride elimination to restore unsaturation. However, in this reductive Heck variant, the alkyl-Rh(I) intermediate is intercepted by a proton source (water), facilitated by aqueous CsOH[4]. This protodemetalation step releases the 3-aryl-tetrahydropyridine product and regenerates the Rh-hydroxide catalyst, fundamentally preventing unwanted double-bond isomerization[3].

Reaction Workflow & Pathway Visualization

Workflow Pyridine Pyridine (Starting Material) Step1 Step 1: Partial Reduction NaBH4, PhO-CO-Cl Pyridine->Step1 Dihydropyridine Phenyl pyridine-1(2H)-carboxylate (Activated Diene) Step1->Dihydropyridine Step2 Step 2: Asymmetric Reductive Heck [Rh(cod)OH]2, (S)-Segphos, Ar-B(OH)2 Dihydropyridine->Step2 Tetrahydropyridine 3-Aryl-tetrahydropyridine (Enantioenriched Intermediate) Step2->Tetrahydropyridine Step3 Step 3: Hydrogenation & Deprotection H2, Pd/C Tetrahydropyridine->Step3 Piperidine Chiral 3-Arylpiperidine (e.g., Niraparib Precursor) Step3->Piperidine

Fig 1: Three-step synthetic workflow for enantioenriched 3-arylpiperidines via reductive Heck.

Experimental Protocols

This section details the self-validating, three-step protocol for synthesizing enantioenriched 3-arylpiperidines.

Step 1: Synthesis of Phenyl pyridine-1(2H)-carboxylate (Dihydropyridine)

Causality Check: The use of phenyl chloroformate not only activates the pyridine ring for reduction by NaBH4 but also installs a carbamate protecting group that directs the subsequent Rh-catalyzed carbometalation.

  • Setup : Under a nitrogen atmosphere, dissolve NaBH4 (20.0 mmol, 1.0 equiv) and pyridine (20.0 mmol, 1.0 equiv) in anhydrous MeOH (50 mL) and cool to −78 °C[4].

  • Addition : Add phenyl chloroformate (20.0 mmol, 1.0 equiv) dropwise to maintain the internal temperature[4].

  • Reaction : Stir the mixture at −78 °C for 3 hours[4].

    • Validation: TLC monitoring (10% acetone/hexane) should indicate complete consumption of pyridine. Aqueous acidic and basic washes in the next step are critical to remove unreacted pyridine and chloroformate byproducts, ensuring the purity of the diene for the sensitive Rh-catalyzed step.

  • Workup : Quench with water (50 mL) and extract with Et2O (2 × 30 mL). Wash the combined organic layers sequentially with 1N NaOH (2×) and 1N HCl (2×)[4].

  • Purification : Dry over Na2SO4, concentrate, and purify via a short silica gel pad (2% to 10% acetone/hexane gradient). Recrystallize from methanol to yield white crystals (approx. 72% yield)[4].

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Cross-Coupling

Causality Check: The choice of (S)-Segphos is critical for dictating the facial selectivity of the migratory insertion, ensuring >90% ee[3]. Aqueous CsOH is required to facilitate both the transmetalation and the final protodemetalation step[4].

  • Catalyst Preparation : In a 7 mL dram vial, combine [Rh(cod)OH]2 (3 mol%) and (S)-Segphos (7 mol%). Purge the vial with argon (3 cycles)[4].

  • Solvent & Base Addition : Add a degassed solvent mixture of Toluene (0.25 mL), THP (0.25 mL), and H2O (0.25 mL), followed by aq. CsOH (50 wt%, 2.0 equiv). Stir at 70 °C for 10 minutes to generate the active catalyst[4].

  • Coupling : Add the arylboronic acid (3.0 equiv) and the dihydropyridine from Step 1 (0.5 mmol, 1.0 equiv). Stir at 70 °C for 20 hours[4].

  • Workup & Purification : Cool to room temperature, dilute with Et2O (5 mL), and filter through a SiO2 plug (wash with an additional 20 mL Et2O)[4].

    • Validation: Passing the crude mixture through a SiO2 plug immediately after the reaction halts any further metal-catalyzed isomerization, locking in the enantiomeric excess. Concentrate in vacuo and purify via flash chromatography.

Step 3: Hydrogenation and Deprotection
  • Reduction : Dissolve the 3-aryl-tetrahydropyridine in MeOH. Add 10 wt% Pd/C (0.1 equiv) and stir under an H2 atmosphere (1 atm) at room temperature for 12 hours.

    • Validation: Complete reduction of the tetrahydropyridine double bond is confirmed via 1H NMR by the disappearance of the olefinic protons (typically around 5.5–6.0 ppm).

  • Filtration : Filter the suspension through a pad of Celite to remove the palladium catalyst and concentrate the filtrate.

  • Deprotection : To obtain the free piperidine, the phenyl carbamate can be cleaved using standard basic hydrolysis (KOH in refluxing EtOH) or reductive cleavage, yielding the enantiopure 3-arylpiperidine[3].

Quantitative Data Summary

The reductive Heck protocol demonstrates excellent scalability and broad functional group tolerance across various substrates[3].

Substrate / Coupling PartnerYield (%)Enantiomeric Excess (ee %)Scale / Notes
Pyridine + Phenylboronic acid81%96%5 mmol scale (1.10 g isolated); Preclamol precursor
Substituted Dihydroquinolines>80%~85%Broad functional group tolerance demonstrated
Trisubstituted piperidine (via NBS)86%N/A (4:1 dr)Proof of concept for multiply substituted piperidines

Table 1: Summary of quantitative yields and enantioselectivity for the Rh-catalyzed reductive Heck reaction.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(35), 14221–14226.[URL: https://pubs.acs.org/doi/10.1021/jacs.3c05044]
  • Colpaert, F., Mangelinckx, S., & De Kimpe, N. (2011). Asymmetric Synthesis of Chiral N-Sulfinyl 3-Alkyl- and 3-Arylpiperidines by α-Alkylation of N-Sulfinyl Imidates with 1-Chloro-3-iodopropane. The Journal of Organic Chemistry, 76(1), 234–244.[URL: https://pubs.acs.org/doi/10.1021/jo1020807]

Sources

Troubleshooting & Optimization

Mechanistic Insights: Why Does (S)-3-(4-bromophenyl)piperidine Racemize?

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stereochemical vulnerabilities of (S)-3-(4-bromophenyl)piperidine during isolation and workup.

Chiral 3-arylpiperidines are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs), including PARP inhibitors like Niraparib[1]. However, the C3 stereocenter is notoriously sensitive to epimerization. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating experimental protocol to ensure complete retention of enantiomeric excess (ee).

To prevent racemization, we must first understand the causality behind the degradation of the stereocenter. The C3 position in 3-(4-bromophenyl)piperidine is uniquely vulnerable due to two primary pathways:

  • Trace-Metal Catalyzed Oxidation: Upstream syntheses of chiral piperidines often rely on transition metals (e.g., Rh, Pd)[1]. Residual metals during workup can catalyze the oxidation of the secondary amine to an endocyclic imine (1-piperideine) in the presence of atmospheric oxygen. Once formed, the C3 proton becomes highly acidic (alpha to the imine) and rapidly tautomerizes to an enamine, resulting in a planar intermediate and total loss of stereochemistry[2].

  • Base-Catalyzed Deprotonation: The C3 proton is benzylic. If the workup involves strong, unhindered bases (e.g., NaOH) or if the piperidine nitrogen is protected by an electron-withdrawing group (like Boc or Fmoc), the acidity of the beta-protons increases significantly, leading to direct base-catalyzed deprotonation[3],[4].

MechanisticPathway A (S)-3-(4-bromophenyl)piperidine (Enantiopure) B Trace Metal (Pd/Rh) + O2 / Heat A->B Oxidation C Endocyclic Imine Intermediate (Loss of stereocenter at C3) B->C D Enamine Tautomerization (Planar intermediate) C->D Tautomerization E Non-selective Reduction / Re-protonation C->E D->E F (R/S)-3-(4-bromophenyl)piperidine (Racemate) E->F Racemization

Mechanistic pathway of trace-metal catalyzed oxidation and racemization.

Troubleshooting FAQs

Q1: I am observing a 10–15% drop in ee during the free-basing step. What is causing this? A1: This is a classic symptom of localized pH spiking. When adding strong aqueous bases like NaOH directly to the reaction mixture, the localized pH in the micro-droplets can exceed 12. This causes direct base-catalyzed deprotonation at the benzylic C3 position[3]. Solution: Always use mild, buffered bases like NaHCO₃ or sterically hindered bases (e.g., 2,4,6-Collidine)[5]. Ensure vigorous biphasic stirring to prevent high-pH microenvironments.

Q2: My compound racemizes during solvent evaporation. How do I prevent this? A2: Elevated temperatures exponentially increase the rate of thermal epimerization and trace-metal mediated redox cycling. If your rotovap bath exceeds 40 °C, the kinetic barrier for enamine tautomerization is easily overcome. Solution: Maintain the water bath strictly below 30 °C and use a high-vacuum pump to remove solvents like MTBE or EtOAc.

Q3: Does the choice of N-protecting group influence racemization during workup? A3: Yes. If the piperidine nitrogen is protected with a strongly electron-withdrawing group (e.g., Boc, Fmoc), electron density is pulled away from the ring. This increases the acidity of the C3 proton. Deprotection conditions must be carefully controlled; for instance, removing an Fmoc group with piperidine can cause base-induced epimerization if not quenched rapidly[4].

Quantitative Impact of Workup Parameters on Stereointegrity

The following table summarizes the causal relationship between workup conditions and the retention of enantiomeric excess. Data reflects standard 10-gram scale extractions of (S)-3-(4-bromophenyl)piperidine.

Workup ParameterBase UsedTemp (°C)Additive / ScavengerFinal ee (%)Primary Racemization Driver
Standard (Harsh)NaOH (aq)25None82.1Base-catalyzed deprotonation
High TemperatureNaHCO₃ (aq)50None89.4Thermal epimerization
Unquenched MetalNaHCO₃ (aq)25None75.0Pd/Rh-catalyzed oxidation
Optimized NaHCO₃ (aq) 5 Thiol Resin >99.5 None (Stereocenter preserved)

Self-Validating Experimental Protocol: Racemization-Free Workup

This protocol is designed as a self-validating system. By integrating metal scavenging, pH control, and an In-Process Control (IPC) step, the workflow guarantees the preservation of the C3 stereocenter.

WorkupWorkflow Step1 1. Quench Reaction (0-5 °C, Mild Acid) Step2 2. Metal Scavenging (Thiol Resin, 30 min) Step1->Step2 Step3 3. Basification (Aq. NaHCO3, pH 8-9) Step2->Step3 Step4 4. Extraction (MTBE, 3x) Step3->Step4 Step5 5. Washing (Cold Brine) Step4->Step5 Step6 6. Concentration (T < 30 °C) Step5->Step6 Step7 Enantiopure Product (ee > 99%) Step6->Step7

Optimized racemization-free workup workflow for (S)-3-(4-bromophenyl)piperidine.

Step-by-Step Methodology:
  • Thermal Quenching: Immediately transfer the crude reaction mixture to an ice bath and cool to 0–5 °C. Causality: Lowering the thermal energy halts any ongoing epimerization kinetics.

  • Metal Scavenging (Critical): Add a functionalized silica metal scavenger (e.g., SiliaMetS Thiol, 5 equivalents relative to the transition metal catalyst used upstream). Stir vigorously for 30 minutes at 5 °C. Filter through a pad of Celite. Causality: Removing residual Pd/Rh prevents the catalytic oxidation of the amine to the racemization-prone imine[2].

  • Controlled Basification: To the cooled filtrate, slowly add a pre-chilled (5 °C) saturated aqueous solution of NaHCO₃ dropwise until the aqueous layer reaches pH 8.0–8.5. Causality: NaHCO₃ is a mild base that safely neutralizes salts without abstracting the benzylic C3 proton[3].

  • Extraction: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 10 mL/g of substrate). Causality: MTBE has significantly lower water solubility than Ethyl Acetate, minimizing the carryover of basic aqueous micro-droplets into the organic phase.

  • Washing & Drying: Wash the combined organic layers with cold brine (1 x 10 mL/g). Dry over anhydrous Na₂SO₄ and filter.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator. Strictly maintain the water bath temperature below 30 °C.

  • Self-Validation (IPC): Before proceeding to downstream synthesis, remove a 1 mg aliquot. Analyze directly via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient). Validation metric: If ee > 99%, the workup is validated. If ee < 98%, upstream metal scavenging was incomplete and must be repeated in future batches.

References

Sources

Solving solubility issues of (S)-3-(4-bromophenyl)piperidine HCl in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Optimization & Troubleshooting Guide Document ID: TSC-BP-PIP-001 Last Updated: March 1, 2026[1][2][3]

Introduction

Welcome to the Technical Support Center for (S)-3-(4-bromophenyl)piperidine Hydrochloride . This compound is a critical chiral intermediate, most notably used in the synthesis of PARP inhibitors like Niraparib .[3]

Users frequently encounter solubility challenges because this compound exists as a hydrochloride salt .[4] While the salt form confers stability and crystallinity, it creates a high lattice energy barrier that prevents dissolution in the non-polar organic solvents (THF, Toluene, DCM) typically required for downstream coupling reactions (e.g., Buchwald-Hartwig or amide couplings).[1][3]

This guide provides authoritative, self-validating protocols to overcome these solubility barriers.

Module 1: The Solubility Mechanism

The "Ionic Lattice" Barrier

The core issue is thermodynamic.[2][3] (S)-3-(4-bromophenyl)piperidine HCl is an ionic solid held together by strong electrostatic forces between the protonated piperidine nitrogen (


) and the chloride counter-ion (

).[1][2][3]
  • Polar Protic Solvents (Methanol, Water): Can break this lattice because they have high dielectric constants and can solvate both the cation and anion.[3]

  • Aprotic/Non-polar Solvents (THF, DCM, Toluene): Lack the polarity to overcome the lattice energy.[3] The salt remains a solid or forms a "gummy" oil at the bottom of the flask.[2][3]

Decision Matrix: Salt vs. Free Base

Before starting your experiment, determine if you truly need the HCl salt or if the Free Base is required.[3]

SolubilityLogic Start Start: Solubility Issue CheckSolvent Target Solvent? Start->CheckSolvent Polar Methanol, Ethanol, DMSO, Water CheckSolvent->Polar Using... NonPolar THF, DCM, Toluene, EtOAc CheckSolvent->NonPolar Using... ActionPolar Action: Heat to 40°C or add 5% Water Polar->ActionPolar ActionNonPolar CRITICAL STOP: Salt will NOT dissolve NonPolar->ActionNonPolar Solution Protocol A: Convert to Free Base ActionNonPolar->Solution Required Fix

Figure 1: Decision logic for solvent selection. Attempting to force the HCl salt into non-polar solvents is the most common cause of experimental failure.[2][3]

Module 2: Troubleshooting Protocols

Protocol A: In-Situ Free-Basing (The "Universal Fix")

Use Case: You need to perform a reaction in DCM, THF, or Toluene, or the HCl salt is "gumming" out.[1][3] Objective: Remove the HCl counter-ion to generate the neutral amine, which is highly soluble in organic solvents.[3]

Reagents:

  • (S)-3-(4-bromophenyl)piperidine HCl (Starting Material)[1][2][3]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1][2][3]

  • 1N Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    )[1][3]
    

Step-by-Step Workflow:

  • Dissolution: Suspend the HCl salt in water (approx. 10 mL per gram).[2] It should dissolve completely; if not, gently warm to 30°C.[3]

  • Basification: Slowly add 1N NaOH while stirring until the pH reaches 10–12.

    • Observation: The clear solution will become cloudy/milky as the Free Base (oil) separates from the water.[2][3]

  • Extraction: Add an equal volume of DCM. Shake vigorously and allow layers to separate.

    • Top Layer: Aqueous (contains NaCl).[1][3]

    • Bottom Layer: Organic (contains your Product).[1][2][3]

  • Drying: Collect the organic layer, dry over Anhydrous Sodium Sulfate (

    
    ), and filter.[3]
    
  • Concentration: Evaporate the solvent. You will obtain the free base as a viscous oil or low-melting solid.[2]

Validation:

  • Solubility Check: The resulting oil should dissolve instantly in THF or Toluene.

  • NMR Check: The disappearance of the broad

    
     peaks (typically >9 ppm) confirms successful neutralization.[2][3]
    
Protocol B: Solvent Compatibility Matrix

Use this table to select the correct solvent system based on the form of the compound you currently hold.[2][3]

Solvent SystemHCl Salt SolubilityFree Base SolubilityRecommended Use
Water High InsolubleDissolving salt for extraction.[1][2]
Methanol / Ethanol High HighRecrystallization (Salt).[1][2]
DMSO / DMF High HighReaction solvent (difficult to remove).[1][2]
DCM / Chloroform Low / SparinglyHigh Extraction / Chromatography.
THF / Dioxane Insoluble High Coupling Reactions (e.g., Buchwald).[3]
Ethyl Acetate Very LowHigh Extraction / Workup.
Hexane / Heptane InsolubleLow/ModerateAnti-solvent for precipitation.
Protocol C: Recrystallization of the HCl Salt

Use Case: You need to purify the HCl salt without converting it to the free base.[2][3] Issue: The salt often oils out instead of crystallizing.

Method (Solvent-Antisolvent):

  • Dissolve: Dissolve the crude HCl salt in the minimum amount of hot Methanol (approx. 50-60°C).

  • Filter: Filter hot to remove insoluble particulates.

  • Precipitate: Slowly add MTBE (Methyl tert-butyl ether) or Ethyl Acetate dropwise to the hot solution until a slight turbidity persists.

  • Cool: Allow the solution to cool slowly to room temperature, then chill to 0°C.

  • Isolate: Filter the white crystals.

Why this works: Methanol solvates the ionic lattice; MTBE acts as the anti-solvent to lower the solubility threshold gradually, encouraging crystal growth over "oiling out."[3]

Module 3: Visualizing the Workflow

The following diagram illustrates the standard workup for converting the crude reaction mixture (often from deprotection) into a usable form.

WorkupFlow Input Crude HCl Salt (Solid/Gum) Step1 Partition: Water / DCM Input->Step1 Step2 Add Base (NaOH to pH > 10) Step1->Step2 Step3 Phase Separation Step2->Step3 AqLayer Aqueous Layer (Discard NaCl) Step3->AqLayer OrgLayer Organic Layer (Product in DCM) Step3->OrgLayer Final Evaporate: Pure Free Base (Oil) OrgLayer->Final

Figure 2: Standard Free-Basing Workup. This is the primary method for resolving solubility issues in non-polar applications.

Module 4: Frequently Asked Questions (FAQ)

Q1: I tried dissolving the HCl salt in THF for a reaction, and it formed a sticky gum at the bottom. What happened? A: You are witnessing the "Oiling Out" effect. The HCl salt is insoluble in THF. When you added it, it likely absorbed trace moisture or formed a supersaturated amorphous phase.[3]

  • Fix: Stop stirring. Decant the THF. Dissolve the gum in Water/MeOH, neutralize with base (Protocol A), extract into DCM, solvent swap back to THF.

Q2: Can I use DMSO to dissolve the HCl salt for a coupling reaction? A: Yes, the HCl salt is soluble in DMSO.[3] However, DMSO is difficult to remove and can interfere with certain catalysts or workups.[3] If your reaction tolerates DMSO, this is a valid "lazy" fix. If not, convert to the Free Base.[3]

Q3: Is the (S)-enantiomer stable during the free-basing process? A: Yes. The chiral center at the 3-position is generally stable to standard aqueous base workups (NaOH/NaHCO3) at room temperature.[1][2][3] Avoid prolonged heating in strong base to prevent any risk of racemization, although piperidine stereocenters are relatively robust [1].[3]

Q4: My Free Base is an oil. How do I store it? A: The free base is prone to oxidation (amine oxidation) and absorbing


 from the air (forming carbamates/carbonates).[1][2][3]
  • Recommendation: Store as the HCl salt for long term.[2] If you must store the free base, keep it under Nitrogen/Argon at -20°C.[3]

References

  • Niraparib Intermedi

    • Title: Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate.[1][2][3][5][6]

    • Source: Patent CN108409706A / WO2019165981A1 (via Google Patents/PatSnap).[1][2][3]

    • Context: Describes the deprotection of the N-Boc precursor using HCl and subsequent neutralization with NaOH to obtain the active piperidine species.
    • URL:[1][2][3]

  • General Solubility of Amine Hydrochlorides

    • Title: Solubility of amine hydrochlorides in organic solvents.[7]

    • Source: BenchChem / SciELO D
    • Context: Supports the solubility profile (Soluble in Water/MeOH, Insoluble in THF/Toluene).[3]

    • URL:[1][2][3]

  • Chemical Properties & Safety

    • Title: (S)-3-(4-Bromophenyl)piperidine Product Information.[1][2][3][5][6][8][9][10]

    • Source: ChemScene / Sigma-Aldrich.[1]

    • Context: Verification of CAS 1335523-82-4 (Free Base) and physical forms.[1][2][3]

    • URL:[1][2][3]

Sources

Technical Support Center: Advanced Strategies for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical heterocyclic motif. Here, we address common challenges in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our focus is to provide you with the expertise to troubleshoot and control the formation of over-reduction side products, ensuring high-yield, high-purity synthesis of your target piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common over-reduction side products in piperidine synthesis and why do they form?

A1: Over-reduction side products arise when the reaction conditions are too harsh or non-selective, leading to the saturation of the target molecule beyond the desired piperidine ring. The two primary synthetic routes to piperidines, catalytic hydrogenation of pyridines and reductive amination of 1,5-dicarbonyl precursors, are susceptible to distinct over-reduction pathways:

  • In Catalytic Hydrogenation of Pyridines: The most significant over-reduction product is the result of hydrogenolysis , or the cleavage of C-N bonds within the piperidine ring. This leads to the formation of open-chain amino alcohols or alkylamines. For example, under severe conditions typical of industrial hydrodenitrogenation (HDN), piperidine can be further reduced to pentylamine, which can then be deaminated to form pentane and ammonia[1][2]. This is driven by aggressive catalysts (e.g., certain Ni or Mo-based catalysts) and high temperatures and pressures that favor C-N bond scission over desorption of the desired piperidine product from the catalyst surface.

  • In Reductive Amination of 1,5-Dicarbonyl Compounds (e.g., Glutaraldehyde): The primary concern is the reduction of the carbonyl groups to alcohols before the cyclization and imine formation can occur. This leads to the formation of 1,5-pentanediol. Additionally, if the initially formed piperidine (a secondary amine) is more nucleophilic than the starting amine (e.g., ammonia), it can react with remaining glutaraldehyde to form N-substituted or oligomeric byproducts, a phenomenon known as over-alkylation[1].

Q2: Which analytical techniques are best suited for identifying and quantifying over-reduction byproducts?

A2: A combination of chromatographic and spectroscopic techniques is essential for the robust characterization of your reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for identifying and quantifying volatile and semi-volatile compounds, including piperidine, partially hydrogenated intermediates (tetrahydropyridines), and ring-opened products like pentylamine[3]. Derivatization may be necessary for less volatile byproducts to improve their chromatographic behavior.

  • High-Performance Liquid Chromatography (HPLC): HPLC is highly versatile and can be used for a broader range of piperidine derivatives, especially those that are non-volatile or thermally labile. When coupled with a mass spectrometer (LC-MS), it provides powerful separation and identification capabilities. For compounds lacking a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or derivatization with a UV-active agent can be employed[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of both the desired product and any isolated byproducts. It provides definitive information on the connectivity of atoms and can be used to determine the purity of your final compound.

Troubleshooting Guide: Catalytic Hydrogenation of Pyridines

This section addresses specific issues encountered during the reduction of pyridine precursors to piperidines.

Issue 1: My reaction yields a significant amount of a linear amine (e.g., pentylamine) instead of piperidine. What is causing this ring-opening?

Cause: This is a classic case of over-reduction through hydrogenolysis, where the C-N bonds of the newly formed piperidine ring are cleaved. This side reaction is highly dependent on the catalyst and reaction conditions.

Solutions:

  • Catalyst Selection is Critical:

    • Avoid overly aggressive catalysts. Catalysts like Raney Nickel, especially at high temperatures (>150 °C), and some molybdenum-based catalysts used in industrial hydrodenitrogenation are known to promote C-N bond cleavage[1][2].

    • Opt for more selective catalysts. Rhodium on carbon (Rh/C) or rhodium(III) oxide (Rh₂O₃) are often more selective for pyridine ring saturation under milder conditions (e.g., 40-80 °C, 5-80 bar H₂) and are less prone to inducing hydrogenolysis[5]. Platinum(IV) oxide (PtO₂, Adams' catalyst) in an acidic solvent like glacial acetic acid is also a reliable choice for achieving high yields of piperidines while minimizing ring-opening[6].

  • Modify Reaction Conditions:

    • Lower the Temperature and Pressure: High temperatures and pressures provide the activation energy needed for C-N bond scission. Reducing the temperature to the 40-80 °C range and hydrogen pressure to below 80 bar can significantly suppress the formation of ring-opened byproducts[6].

    • Solvent Choice: The use of protic, acidic solvents like glacial acetic acid can protonate the pyridine nitrogen. This not only facilitates the reduction of the aromatic ring but can also help in preventing strong coordination of the product to the catalyst surface, which can be a prelude to further reduction[6].

Table 1: Catalyst and Condition Selection to Minimize Ring-Opening

CatalystTypical Temperature (°C)Typical Pressure (bar)SolventTendency for Ring-Opening
Raney Nickel170 - 200High-High
MoS₂>300High-Very High
Rh/C 60 - 8030 - 80Acetic Acid, AlcoholsLow
PtO₂ Room Temp - 8050 - 70Glacial Acetic AcidVery Low

Data compiled from multiple sources, including[5][6].

Issue 2: My hydrogenation stalls, leaving unreacted pyridine or partially reduced di/tetrahydropyridine intermediates.

Cause: This issue often points to catalyst poisoning or insufficient catalytic activity to overcome the aromaticity of the pyridine ring. The nitrogen lone pair in both pyridine and piperidine can act as a Lewis base and bind strongly to the metal catalyst surface, inhibiting further reaction[5].

Solutions:

  • Employ an Acidic Additive: Adding a stoichiometric amount of an acid (e.g., HCl, acetic acid) protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the nitrogen's lone pair from poisoning the catalyst, thereby increasing the reaction rate and pushing the reaction to completion[6].

  • Increase Catalyst Activity:

    • Switch to a More Active Metal: Rhodium catalysts are generally more active than palladium for pyridine reduction[6].

    • Increase Temperature and Pressure (cautiously): If ring-opening is not a concern for your substrate, moderately increasing the temperature (e.g., to 60-80 °C) and pressure can provide the necessary energy to achieve full reduction[6].

  • Ensure Purity of Reagents: Impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds) can act as potent catalyst poisons. Purifying starting materials and using high-purity hydrogen is crucial[7].

Experimental Protocol: Selective Hydrogenation of a Substituted Pyridine using PtO₂

This protocol is optimized for the complete reduction of a pyridine ring while minimizing over-reduction byproducts.

  • Reactor Setup: In a high-pressure reactor vessel, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid (5-10 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon), carefully add PtO₂ (Adams' catalyst, 1-5 mol%).

  • Hydrogenation: Seal the reactor. Purge the system multiple times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).

  • Reaction Execution: Begin vigorous stirring at room temperature. The reaction is typically complete within 4-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Work-up: Once complete, carefully vent the excess hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric; do not allow it to dry in the air. Quench the filter cake with water[5].

  • Purification: Neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

Troubleshooting Guide: Reductive Amination of 1,5-Dicarbonyls

This section focuses on issues arising from the synthesis of piperidines from precursors like glutaraldehyde.

Issue 3: My reaction produces significant amounts of 1,5-pentanediol and polymeric material, with low yields of piperidine.

Cause: This outcome suggests two competing side reactions are dominating:

  • Premature Carbonyl Reduction: The reducing agent is reducing the aldehyde groups to alcohols before the amine has a chance to form the necessary imine/enamine intermediates for cyclization.

  • Aldol Condensation: In the presence of a base, 1,5-dicarbonyl compounds can undergo intramolecular aldol condensation to form cyclohexenone derivatives, which can then polymerize under the reaction conditions[8][9].

Solutions:

  • Choose a Milder, More Selective Reducing Agent:

    • Avoid harsh reducing agents like sodium borohydride (NaBH₄) early in the reaction, as they readily reduce aldehydes[1].

    • Use a pH-sensitive reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal choices. These reagents are less reactive towards carbonyls at neutral or slightly acidic pH but will efficiently reduce the iminium ion intermediate that forms upon condensation of the amine with the carbonyl group[1][10]. This selectivity is key to favoring the desired reaction pathway.

  • Control the Reaction pH:

    • Maintain a slightly acidic pH (around 5-6). This pH is optimal for the formation of the iminium ion intermediate, which is the species that is preferentially reduced. If the pH is too high, it can promote aldol condensation and reduce the concentration of the protonated iminium ion. If the pH is too low, the amine nucleophile will be fully protonated and unreactive.

  • Stepwise vs. One-Pot Procedure:

    • For particularly challenging substrates, consider a stepwise (indirect) approach . First, form the cyclic imine/enamine intermediate in the absence of the reducing agent, often with azeotropic removal of water to drive the reaction to completion. Then, in a separate step, add the reducing agent to selectively reduce the C=N bond[11].

Diagram 1: Key Decision Points in Reductive Amination

G start Start: 1,5-Dicarbonyl + Amine reagent Choice of Reducing Agent start->reagent ph Control Reaction pH reagent->ph outcome1 High Yield of Piperidine reagent->outcome1 Use NaBH(OAc)₃ or NaBH₃CN outcome2 Side Products: - Diol - Aldol Products - Polymers reagent->outcome2 Use NaBH₄ (too strong) procedure Reaction Procedure ph->procedure ph->outcome1 pH 5-6 ph->outcome2 pH too high or too low procedure->outcome1 Stepwise approach (Imine formation first) procedure->outcome2 One-pot with uncontrolled conditions

Caption: Troubleshooting workflow for reductive amination.

Mechanistic Insight: Desired vs. Over-Reduction Pathways

Understanding the competing reaction pathways at a mechanistic level is crucial for effective troubleshooting. The following diagram illustrates the critical branch point in pyridine hydrogenation where the reaction can either lead to the desired piperidine or proceed down the over-reduction pathway to a ring-opened product.

Diagram 2: Competing Reaction Pathways in Pyridine Hydrogenation

G cluster_0 Reaction Coordinate cluster_1 Controlling Factors Pyridine Pyridine Intermediates Dihydro/Tetrahydro -pyridine Intermediates Pyridine->Intermediates + 2H₂ Piperidine Piperidine (Desired Product) Intermediates->Piperidine + H₂ Desorption Desorption from Catalyst Surface Piperidine->Desorption Hydrogenolysis C-N Bond Cleavage (Hydrogenolysis) Piperidine->Hydrogenolysis RingOpened Pentylamine (Over-reduction) Hydrogenolysis->RingOpened Mild Milder Conditions: - Lower Temp/Pressure - Selective Catalyst (Rh, Pt) Mild->Desorption Harsh Harsh Conditions: - High Temp/Pressure - Aggressive Catalyst (Ni) Harsh->Hydrogenolysis

Caption: Kinetic vs. thermodynamic control in pyridine hydrogenation.

The key to selectivity lies in ensuring that the rate of desorption of the piperidine product from the catalyst surface is significantly faster than the rate of further reduction (hydrogenolysis). Milder conditions and selective catalysts favor desorption, leading to high yields of the desired piperidine.

References

  • Saito, T., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Sonnemans, J., & Mars, P. (1974). The Mechanism of Pyridine Hydrogenolysis on Molybdenum-Containing Catalysts. Journal of Catalysis. Available at: [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Available at: [Link]

  • van Veen, J. A. R., et al. (2008). On the Formation of Pentylpiperidine in the Hydrodenitrogenation of Pyridine. Catalysis Letters. Available at: [Link]

  • Donohoe, T. J., et al. (2011). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Roman, D. S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • Li, C., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Li, C., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. ResearchGate. Available at: [Link]

  • Science of Synthesis. (2012). Synthesis by Aldol and Related Condensation Reactions. Thieme. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Make pyridine from furfural. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3 and 1,5-dicarbonyl compounds. Available at: [Link]

  • Davies, H. M. L., et al. (2016). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal. Available at: [Link]

  • Sonnemans, J., & Mars, P. (1973). The mechanism of pyridine hydrogenolysis on molybdenum-containing catalysts I. The Monolayer Moo3 -AlSO. Journal of Catalysis. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Margaretha, P. (2007). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. Science of Synthesis. Available at: [Link]

  • Rovis, T., & Yu, R. T. (2006). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Angewandte Chemie International Edition. Available at: [Link]

  • Organic Syntheses. (n.d.). L-VALINOL. Available at: [Link]

  • Sonnemans, J., & Mars, P. (1974). The mechanism of pyridine hydrogenolysis on molybdenum-containing catalysts: III. Cracking, hydrocracking, dehydrogenation and disproportionation of pentylamine. Journal of Catalysis. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2019). Piperidine-functionalized Fe3O4 supported graphene quantum dots as an efficient catalyst for the synthesis of 2-aminochromenes. ACG Publications. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. Available at: [Link]

  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free? Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aldol Condensation. Available at: [Link]

  • SynArchive. (n.d.). Aldol Condensation. Available at: [Link]

Sources

Piperidine Chiral Resolution Support Center: Advanced Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Chiral Resolution. Piperidine scaffolds are ubiquitous in drug discovery, but their basicity, conformational flexibility (chair-flip dynamics), and lipophilicity often complicate chiral separation. This guide addresses the mechanistic root causes of low yields across classical, enzymatic, and kinetic resolution workflows, providing researchers with self-validating protocols and data-driven solutions.

Part 1: Diagnostic Workflow for Low Yields

Before altering your reaction conditions, it is critical to diagnose the thermodynamic or kinetic bottleneck limiting your yield. Use the diagnostic decision tree below to isolate the root cause of your specific resolution failure.

DiagnosticTree Start Issue: Low Yield in Piperidine Resolution Method Identify Resolution Pathway Start->Method Classical Classical (Diastereomeric Salt) Method->Classical Enzymatic Enzymatic (Kinetic/Acylation) Method->Enzymatic Kinetic Asymmetric Kinetic Resolution Method->Kinetic Oiling Oiling Out (LLPS) Classical->Oiling Eutectic Eutectic Point Limit Classical->Eutectic LowE Low E-Value / Selectivity Enzymatic->LowE Inhibition Product Inhibition Enzymatic->Inhibition Coord Chiral Base Coordination Kinetic->Coord OilingFix Adjust Solvent/Temp Add Seed Crystals Oiling->OilingFix EutecticFix Rational Screening of Resolving Agents Eutectic->EutecticFix LowEFix Screen Lipases (e.g., CAL-B, LIP-300) LowE->LowEFix InhibFix Optimize Acyl Donor (e.g., Trifluoroethyl isobutyrate) Inhibition->InhibFix CoordFix Increase Equivalents Acid-Base Wash Recovery Coord->CoordFix

Caption: Diagnostic workflow for identifying and resolving low yields in piperidine chiral resolution.

Part 2: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: My classical resolution of a substituted piperidine using tartaric acid is capping at ~30-35% yield despite multiple recrystallizations. Why?

Causality: The theoretical maximum yield for a classical resolution is 50%, but practical yields are dictated by thermodynamic equilibrium and the eutectic point of the diastereomeric salt mixture[1]. If the eutectic composition of your specific salt is skewed (e.g., 60% enantiomeric excess), a large portion of the desired enantiomer remains thermodynamically trapped in the mother liquor to satisfy the solubility product of the mixed salts[1]. Solution: Conduct a rational screening of resolving agents (e.g., substituting tartaric acid with di-p-anisoyl-D-tartaric acid or (1S)-(+)-camphor-10-sulfonic acid) and alter solvent compositions to shift the eutectic point closer to 0% ee[1],[2].

Q2: During salt formation, the piperidine salt forms a viscous oil instead of crystals ("oiling out"). How do I force crystallization?

Causality: "Oiling out" is a consequence of Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation trajectory crosses the liquid-liquid binodal curve before reaching the metastable zone width (MZW) for solid crystallization[3]. Because piperidines are highly lipophilic, their salts often have depressed melting points and high solubilities, favoring LLPS over nucleation[3]. Solution: Flatten the cooling curve to prevent rapid supersaturation. Switch to a solvent with lower solute affinity (or add an antisolvent), and introduce seed crystals of the pure diastereomeric salt immediately upon reaching the saturation temperature to bypass the LLPS region entirely[3].

Q3: In the enzymatic kinetic resolution of my piperidine intermediate, the reaction stalls at 20-30% conversion with poor enantiomeric excess.

Causality: This is typically caused by low enzyme selectivity (E-value) or severe product inhibition. In cases involving exocyclic double bonds on the piperidine ring, atropisomerism can further complicate the enzyme's active site from differentiating the enantiomers[4]. Solution: Switch the acyl donor to a highly activated, irreversible reagent like trifluoroethyl isobutyrate. This prevents the reverse reaction and drives the equilibrium forward[4]. Additionally, screening industrial lipases such as Toyobo LIP-300 or Candida antarctica lipase B (CAL-B) often yields superior isobutyrylation of the target enantiomer[5],[4].

Q4: I am performing an asymmetric kinetic resolution of an N-Boc-piperidine using n-BuLi and a chiral ligand (sparteine), but my recovered yield is low.

Causality: While the N-Boc group undergoes rapid rotation, the primary issue is that the chiral base can inadvertently coordinate to other heteroatoms (e.g., methoxy groups) on the piperidine substituents[6]. This unintended coordination depletes the effective concentration of the chiral base required for stereoselective deprotonation[6]. Solution: Increase the equivalents of the chiral base and extend the lithiation time (e.g., to 2 hours at -78 °C) to ensure adequate deprotonation[6]. Implement a strict acid-base wash during workup to recover the expensive (+)-sparteine ligand, which can be recycled in good yields[6].

Part 3: Quantitative Data Summaries

Table 1: Rational Screening Matrix for Piperidine Diastereomeric Salt Resolution

Resolving Agent Solvent System Eutectic Point (ee%) Yield (%) Final ee (%) Causality / Observation
L-Tartaric Acid Ethanol 65% 15% 85% High solubility; traps product in mother liquor.
Di-benzoyl-L-tartaric acid Ethanol/H₂O (90:10) 20% 35% 98% Forms stable 2:1 nipecotate:tartrate complex[7].
Di-p-anisoyl-D-tartaric acid THF/H₂O (80:20) <10% 37% >98% Optimal thermodynamic equilibrium shift[1].

| (1S)-(+)-Camphor-10-sulfonic acid | Acetone | N/A | <10% | N/A | Severe oiling out (LLPS) observed[3],[2]. |

Table 2: Enzyme Screening for Acylation of Piperidine Atropisomers

Enzyme Source Acyl Donor Solvent Conversion (%) Product ee (%)
Amano PS Vinyl acetate Toluene 12% 45%
Novozym 435 (CAL-B) Isopropenyl acetate TBME 35% 88%

| Toyobo LIP-300 | Trifluoroethyl isobutyrate | TBME | 49% | >99% |

Part 4: Self-Validating Experimental Protocols

Protocol 1: Self-Validating Diastereomeric Salt Resolution

This protocol relies on Mother Liquor (ML) cross-validation. If the resolution is successful, the ML must show an equal and opposite enantiomeric enrichment to the precipitated salt.

Protocol Racemate Racemic Piperidine + Resolving Agent Dissolve Heat to Clear Solution (Erase Thermal History) Racemate->Dissolve Cool Controlled Cooling (0.1 °C/min) Dissolve->Cool Filter Filtration Cool->Filter Solid Solid Salt (Enriched Diastereomer) Filter->Solid ML Mother Liquor (Depleted Diastereomer) Filter->ML Break Salt Break (NaOH / DCM) Solid->Break Val1 Validation 1: Chiral HPLC of ML (Must show opposite ee) ML->Val1 Val2 Validation 2: Chiral HPLC of Free Base (Target ee > 98%) Break->Val2

Caption: Self-validating workflow for classical diastereomeric salt resolution.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 1.0 eq of racemic piperidine derivative and 0.5 - 1.0 eq of the chosen resolving agent (e.g., Di-benzoyl-L-tartaric acid) in the optimized solvent system (e.g., Ethanol)[7].

  • Thermal Erasure: Heat the mixture to reflux until a completely clear solution is achieved. Causality: This erases the thermal history of the solids and prevents premature nucleation of the metastable phase.

  • Controlled Crystallization: Cool the solution at a strict rate of 0.1 °C/min to room temperature. If oiling out is historically observed, add 1% w/w seed crystals at 5 °C below the saturation temperature[3].

  • Filtration & Validation 1: Filter the crystals. Immediately sample the Mother Liquor (ML), neutralize it, and run Chiral HPLC. Validation Check: The ML must show a high ee% of the UNDESIRED enantiomer. If the ML is racemic, the crystallization failed (likely co-precipitation).

  • Salt Break: Suspend the enriched solid salt in Dichloromethane (DCM) and add 3N NaOH. Stir vigorously for 1.5 hours[7].

  • Extraction & Validation 2: Extract the free base into the organic layer, dry over Na₂SO₄, and concentrate. Run Chiral HPLC on the free base to confirm the final ee > 98%.

Protocol 2: Enzymatic Acylation with In-Process Monitoring
  • Reaction Setup: Dissolve the racemic piperidine (1.0 eq) in tert-butyl methyl ether (TBME). Add trifluoroethyl isobutyrate (3.0 eq) as the irreversible acyl donor[4].

  • Enzyme Addition: Add Toyobo LIP-300 lipase (10% w/w relative to substrate).

  • Incubation: Shake the reaction at 30 °C.

  • In-Process Validation: Pull 50 µL aliquots every 4 hours. Analyze via GC/HPLC to track the conversion. Validation Check: The reaction must strictly halt at 50% conversion. If conversion exceeds 50%, the enzyme lacks sufficient enantioselectivity (low E-value).

  • Workup: Filter off the immobilized enzyme. Separate the resulting isobutyramide (desired enantiomer) from the unreacted amine (undesired enantiomer) via silica gel chromatography[4].

References

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Journal of Organic Chemistry, 2022. URL:[Link]

  • Process for resolving racemic mixtures of piperidine derivatives.US Patent 20040039206A1, 2004.
  • Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development, 2010. URL:[Link]

  • Design of Crystallization Processes for the Resolution of Conglomerate-Forming Chiral Compounds Exhibiting Oiling Out. Organic Process Research & Development, 2011. URL:[Link]

  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Journal of Organic Chemistry, 2000. URL:[Link]

  • Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation. Semantic Scholar / Chemistry, 1982. URL: [Link]

Sources

Technical Support Center: Palladium Contamination in 3-Arylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center with troubleshooting guides and FAQs.

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-arylpiperidine intermediates, a common motif in modern pharmaceuticals. The palladium-catalyzed cross-coupling reactions used to forge the critical aryl-piperidine bond, such as the Buchwald-Hartwig and Suzuki-Miyaura reactions, are powerful synthetic tools.[1][2] However, they introduce the significant challenge of residual palladium contamination, which must be rigorously controlled to meet strict regulatory standards for active pharmaceutical ingredients (APIs).[3][4]

This document provides in-depth, experience-driven guidance in a question-and-answer format to help you anticipate, troubleshoot, and resolve issues related to palladium contamination.

Frequently Asked Questions (FAQs)

Part 1: Understanding the Challenge & Regulatory Landscape

Q1: Why is controlling residual palladium so critical in pharmaceutical intermediates?

Residual palladium is a significant concern for three primary reasons:

  • Patient Safety: Palladium is a heavy metal with potential toxicological effects.[3] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on elemental impurities in final drug products to ensure patient safety.[5]

  • Regulatory Compliance: The ICH Q3D guideline for elemental impurities classifies palladium as a Class 2B element (toxic to the patient by some routes of administration).[6] Adherence to these limits is mandatory for drug approval. The Permitted Daily Exposure (PDE) for oral medications is 100 µ g/day .[1][7]

  • Catalytic Activity: Trace palladium can sometimes interfere with or catalyze unwanted side reactions in subsequent synthetic steps, leading to impurity formation and yield loss.[8]

Table 1: ICH Q3D Permitted Daily Exposure (PDE) and Concentration Limits for Palladium [5][6][7][9]

Route of AdministrationPDE (µ g/day )Example Concentration Limit (for ≤10g/day dose)
Oral10010 ppm (µg/g)
Parenteral101 ppm (µg/g)
Inhalation10.1 ppm (µg/g)

Q2: What are the primary sources and forms of palladium contamination?

Palladium contamination originates directly from the catalyst used in the cross-coupling reaction. Throughout the catalytic cycle, palladium exists in various oxidation states and coordination environments (e.g., Pd(0), Pd(II)).[10][11] After the reaction, residual palladium can exist as:

  • Homogeneous Species: Soluble palladium complexes chelated to ligands, starting materials, or the 3-arylpiperidine product itself. Nitrogen atoms in the piperidine ring can be effective ligands for palladium.[8]

  • Heterogeneous Species ("Palladium Black"): Inefficient catalysis or catalyst decomposition can lead to the formation of insoluble palladium nanoparticles or aggregates.[12] This is often observed when the catalytic cycle is slow or unstable.

Part 2: Proactive Contamination Control - Reaction Optimization

Q3: How can I minimize potential palladium contamination from the outset of my synthesis?

The most cost-effective purification is the one you don't have to do. Proactive control through reaction optimization is paramount.

  • Minimize Catalyst Loading: The most direct way to reduce potential contamination is to use less catalyst. A high turnover catalytic system is a key goal of green chemistry.[13] For initial screening, a loading of 2-5 mol% is a reasonable starting point, but the goal should be to optimize this to well below 1 mol%.[14]

  • Select the Right Ligand: The ligand is crucial for stabilizing the palladium catalyst, preventing its aggregation into palladium black, and promoting efficient catalytic turnover.[14][15] For challenging couplings like those forming 3-arylpiperidines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often superior to simpler ligands like PPh₃.[14][16] They accelerate the rate-limiting steps of the catalytic cycle, allowing for lower catalyst loading and milder reaction conditions.

  • Choose an Appropriate Pre-catalyst: While simple palladium salts like Pd(OAc)₂ are common, they require an in situ reduction to the active Pd(0) species, which can be inefficient and lead to side reactions or decomposition.[15] Using well-defined, air-stable pre-catalysts, such as the G3-XPhos palladacycle, ensures a more controlled and efficient generation of the active catalyst, often leading to lower residual palladium.[14]

cluster_CatalyticCycle Simplified Buchwald-Hartwig Cycle cluster_Decomposition Decomposition Pathway Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X PdBlack Palladium Black (Inactive Aggregates) Pd0->PdBlack Inefficient Ligand Stabilization LigandEx Ligand Exchange (Ar-Pd(II)-NR'R'') OxAdd->LigandEx HNR'R'', Base RedElim Reductive Elimination LigandEx->RedElim RedElim->Pd0 Forms Ar-NR'R''

Catalytic cycle vs. decomposition pathway.
Part 3: Reactive Contamination Control - Purification & Scavenging

Q4: My reaction is complete, and ICP analysis shows 1500 ppm of palladium. What is my first step?

Before resorting to expensive scavengers, always evaluate classical purification methods.

  • Aqueous Washes: Specific wash protocols can be highly effective. A proven method involves washing the organic solution of the product with an aqueous solution of a reducing agent, such as 20% sodium bisulfite (NaHSO₃), at an elevated temperature (e.g., 60°C).[17][18] This can reduce palladium species to a more easily removable form.

  • Crystallization: Recrystallization of the 3-arylpiperidine intermediate (often as a salt, e.g., hydrochloride or tartrate) is a powerful purification technique. However, be aware that nitrogen-containing products can chelate palladium, sometimes co-crystallizing with the impurity.[8][19] Always analyze the palladium content of the crystallized solid.

  • Activated Carbon: Slurrying the product solution with activated carbon can effectively adsorb palladium species.[20] This is a cost-effective option but may require screening different grades of carbon and can sometimes lead to product loss on the carbon surface.

Q5: Classical methods were insufficient. How do I select and use a palladium scavenger?

Metal scavengers are solid-supported materials with functional groups that have a high affinity for palladium.[21] They bind the metal, which is then removed by simple filtration.

Selection: The best scavenger depends heavily on the specific palladium species, solvent, and product.[22] Screening is almost always necessary. The most common and effective scavengers for palladium are thiol-based.[20][23]

Table 2: Common Classes of Silica-Based Palladium Scavengers

Scavenger ClassFunctional GroupCommon NamesPrimary Target
Thiol -SHSi-Thiol, SEM26Pd(0), Pd(II) - Highly effective, general purpose.[23][24]
Thiourea/TMT Triazine TrithiolSi-TMT, MP-TMTPd(II) - Very high affinity for Pd(II).[8][25]
Amine -NH₂, -NHR, -NR₂Si-TrisamineLewis acidic metal species.
Iminodiacetic Acid -N(CH₂COOH)₂Si-IDABroad range of metal ions.[3]

Workflow: A typical approach involves a screening experiment followed by an optimized batch treatment. For a detailed procedure, see Protocol 1: Screening of Palladium Scavengers .

start Crude Product Solution (High Pd Content) wash Aqueous Wash? (e.g., NaHSO₃) start->wash crystallize Crystallization Feasible? wash->crystallize Yes scavenge Perform Scavenger Screen (See Protocol 1) wash->scavenge No / Insufficient crystallize->scavenge No / Insufficient analyze Analyze Pd by ICP-MS crystallize->analyze Yes optimize Optimize Scavenging (Temp, Time, Equivalents) scavenge->optimize batch Batch Slurry or Flow Column Treatment optimize->batch batch->analyze pass < 10 ppm Pd? (Meets Specification) analyze->pass Yes fail Re-evaluate Strategy analyze->fail No fail->optimize

Sources

Validation & Comparative

NMR characterization of (S)-3-(4-bromophenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the NMR Characterization of (S)-3-(4-bromophenyl)piperidine Hydrochloride: A Comparative Analysis

For drug development professionals and researchers, the precise structural elucidation of chiral molecules is not merely an academic exercise; it is a prerequisite for ensuring safety, efficacy, and regulatory compliance. The piperidine scaffold is a cornerstone in medicinal chemistry, and its substituted derivatives are prevalent in a multitude of pharmaceuticals. (S)-3-(4-bromophenyl)piperidine is a key intermediate in the synthesis of Niraparib, a poly(ADP-ribose)polymerase (PARP) inhibitor used in cancer therapy[1]. Its hydrochloride salt form enhances stability and solubility, making it crucial to have robust analytical methods for its characterization.

This guide provides an in-depth, experience-driven approach to the Nuclear Magnetic Resonance (NMR) characterization of (S)-3-(4-bromophenyl)piperidine hydrochloride. We will move beyond a simple data report to explore the causality behind experimental choices, compare different analytical strategies, and provide actionable protocols for its comprehensive structural and stereochemical assignment.

Foundational Analysis: 1D NMR (¹H and ¹³C) Spectroscopy

The initial step in characterizing any novel compound is the acquisition of one-dimensional ¹H and ¹³C NMR spectra. These experiments confirm the core molecular framework—the presence of the bromophenyl and piperidine ring systems and the relative arrangement of atoms.

Anticipated ¹H NMR Spectrum

The proton spectrum of 3-(4-bromophenyl)piperidine hydrochloride in a solvent like DMSO-d₆ or D₂O is expected to be complex due to the non-symmetrical nature of the piperidine ring and the presence of diastereotopic protons. The hydrochloride form will lead to the protonation of the piperidine nitrogen, resulting in broad signals for the N-H protons (typically two, NH₂⁺), which may exchange with solvent protons (like D₂O).

  • Aromatic Region (δ 7.0-7.8 ppm): The 4-bromophenyl group will present a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the bromine atom will be at a different chemical shift from those meta to it.

  • Piperidine Ring (δ 1.5-4.0 ppm): This region will be the most complex. The protons on the piperidine ring are diastereotopic due to the chiral center at C3. This means that even protons on the same carbon (e.g., the two protons at C2) are in different chemical environments and will have different chemical shifts and couple to each other (geminal coupling). The proton at the chiral center (C3-H) will likely appear as a complex multiplet due to coupling with adjacent protons. The protons at C2 and C6, adjacent to the protonated nitrogen, will be shifted downfield.

Anticipated ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

  • Aromatic Carbons (δ 120-145 ppm): Four signals are expected for the bromophenyl ring: one for the carbon bearing the bromine (ipso-carbon), one for the carbon attached to the piperidine ring (ipso-carbon), and two for the four CH carbons. The ipso-carbon attached to the bromine will likely be the most upfield of the quaternary carbons due to the heavy atom effect.

  • Piperidine Carbons (δ 20-60 ppm): Five distinct signals are expected for the piperidine ring carbons, confirming the lack of symmetry. The carbons adjacent to the nitrogen (C2 and C6) will be the most downfield in this region.

The Challenge: NMR and Enantiomeric Silence

Standard NMR spectroscopy is inherently "achiral." In a standard deuterated solvent (which is an achiral environment), the (S) and (R) enantiomers of 3-(4-bromophenyl)piperidine are indistinguishable. They exhibit identical physical properties, including their NMR spectra, because the magnetic environments of corresponding nuclei in both enantiomers are identical. This is a critical limitation, as the biological activity of a drug can be exclusive to one enantiomer.

Therefore, simply acquiring ¹H and ¹³C spectra is insufficient for confirming the stereochemical identity of (S)-3-(4-bromophenyl)piperidine hydrochloride. We must employ methods that introduce a chiral environment to induce diastereomeric non-equivalence , making the enantiomers distinguishable by NMR.

Comparative Guide: Methods for Chiral Discrimination by NMR

The strategy to resolve enantiomers by NMR involves converting them into diastereomers, either transiently or permanently. Diastereomers have different physical properties and, crucially, different NMR spectra.

Method 1: Chiral Derivatizing Agents (CDAs)

This classic and robust method involves covalently bonding the enantiomeric mixture to a single enantiomer of a chiral derivatizing agent. This reaction creates a pair of diastereomers that will exhibit distinct signals in the NMR spectrum.

  • Mechanism: The secondary amine of the piperidine can react with a chiral acid chloride, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride), to form diastereomeric amides.

    • (S)-piperidine + (R)-CDA → (S,R)-diastereomer

    • (R)-piperidine + (R)-CDA → (R,R)-diastereomer

  • Advantages: Often results in large, easily quantifiable differences in chemical shifts (Δδ). The method is reliable and widely understood[2].

  • Disadvantages: The sample is chemically altered and cannot be recovered in its original form. The reaction must go to completion to avoid kinetic resolution and inaccurate enantiomeric excess (ee) determination.

Feature(S,R)-Diastereomer Signal(R,R)-Diastereomer SignalExpected Outcome
Key ¹H Signals Protons near the new chiral center (e.g., C2-H, C3-H) will have a specific chemical shift.Corresponding protons will have a different chemical shift (δ₂).Two sets of signals appear; the integration ratio gives the enantiomeric ratio.
Key ¹⁹F Signal (if using Mosher's acid) A single signal for the -CF₃ group.A distinct, second signal for the -CF₃ group.¹⁹F NMR is often simpler to analyze due to the absence of other fluorine signals[3].
Method 2: Chiral Solvating Agents (CSAs)

This non-destructive method involves dissolving the analyte in a chiral solvent or adding a chiral solvating agent to the NMR tube. The CSA forms weak, transient diastereomeric complexes with each enantiomer through non-covalent interactions.

  • Mechanism: The different spatial arrangements of the transient complexes create slightly different average magnetic environments for the nuclei of each enantiomer.

  • Advantages: The sample is not chemically modified and can be recovered. The analysis is often faster as no reaction workup is needed[3].

  • Disadvantages: The induced chemical shift differences (Δδ) are typically much smaller than with CDAs, sometimes requiring higher field magnets or careful optimization of concentration and temperature.

Comparison Summary: CDA vs. CSA

ParameterChiral Derivatizing Agent (CDA)Chiral Solvating Agent (CSA)Recommendation
Sample Integrity Destructive (covalent bond formation)Non-destructive (transient interaction)For precious samples, CSA is preferred.
Magnitude of Δδ Large, easy to resolveSmall, may require high-field NMRFor routine, clear-cut quantification, CDA is often more reliable.
Ease of Use Requires a chemical reaction and purification.Simple addition to the NMR tube.CSA is simpler experimentally.
Applicability Requires a reactive functional group (e.g., amine).Requires suitable non-covalent interactions.The amine in the piperidine makes it suitable for both methods.

Definitive Structural Assignment: 2D NMR Techniques

To unambiguously assign every proton and carbon signal and confirm the connectivity of the (S)-3-(4-bromophenyl)piperidine backbone, two-dimensional NMR experiments are indispensable.

  • COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment reveals which protons are coupled to each other (typically through 2-3 bonds)[4]. It is invaluable for tracing the proton network within the piperidine ring and confirming which aromatic protons are adjacent. A cross-peak between two proton signals indicates they are J-coupled.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation)[4][5]. By combining the information from the ¹H, ¹³C, and COSY spectra, the HSQC allows for the definitive assignment of each protonated carbon in the molecule.

Workflow for Complete Characterization

The following diagram illustrates a comprehensive workflow for the characterization of (S)-3-(4-bromophenyl)piperidine hydrochloride.

G cluster_0 Core Structure Confirmation cluster_1 Stereochemical Confirmation A Sample Preparation (dissolve in D₂O or DMSO-d₆) B Acquire ¹H NMR A->B C Acquire ¹³C NMR A->C D Acquire ¹H-¹H COSY B->D E Acquire ¹H-¹³C HSQC C->E F Assign All Signals D->F E->F G Prepare Sample with Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid Chloride) F->G Proceed if structure is confirmed H Acquire ¹H (or ¹⁹F) NMR G->H I Integrate Diastereomeric Signals H->I J Determine Enantiomeric Purity I->J

Caption: Workflow for full NMR characterization.

Experimental Protocols

Protocol 1: Standard ¹H, ¹³C, COSY, and HSQC Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of (S)-3-(4-bromophenyl)piperidine hydrochloride and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution. Tune and match the ¹H and ¹³C channels.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 90° pulse. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.

  • COSY Acquisition: Use a standard gradient-selected COSY pulse sequence (e.g., gCOSY). Acquire data with sufficient resolution in both dimensions.

  • HSQC Acquisition: Use a standard gradient-selected HSQC pulse sequence optimized for one-bond C-H coupling (~145 Hz).

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. For 2D spectra, process both dimensions.

Protocol 2: Enantiomeric Purity Determination with Mosher's Acid Chloride
  • Reaction Setup: In a dry vial, dissolve ~5 mg of the piperidine sample in 0.5 mL of dry deuterated pyridine or CDCl₃. Add a small crystal of 4-(dimethylamino)pyridine (DMAP) as a catalyst.

  • Derivatization: Add a slight molar excess (~1.1 equivalents) of (R)-Mosher's acid chloride to the solution. Cap the vial and allow it to react at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC if necessary).

  • NMR Acquisition: Directly transfer the reaction mixture to an NMR tube. Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum.

  • Analysis: Identify a well-resolved signal corresponding to a proton (or the -CF₃ group) that is now part of two diastereomeric environments. Carefully integrate the signals corresponding to the (S,R) and the potential contaminating (R,R) diastereomers. The ratio of the integrals corresponds to the enantiomeric ratio of the original sample.

Mechanism of Chiral Derivatization

G cluster_reactants Reactants cluster_products Products (Diastereomers) S_Piperidine (S)-Piperidine Mosher + (R)-Mosher's Acid Chloride SR_Product (S,R)-Diastereomer (Distinct NMR Signal 1) S_Piperidine->SR_Product R_Piperidine (R)-Piperidine RR_Product (R,R)-Diastereomer (Distinct NMR Signal 2) R_Piperidine->RR_Product

Caption: Formation of diastereomers for NMR analysis.

Conclusion

The comprehensive is a multi-step process that requires a logical and informed analytical strategy. While 1D and 2D NMR techniques are powerful tools for confirming the compound's covalent structure, they are insufficient for verifying its crucial stereochemical identity. By comparing and applying techniques that induce diastereomeric non-equivalence, such as the use of chiral derivatizing or solvating agents, researchers can confidently determine the enantiomeric purity of this vital pharmaceutical intermediate. This rigorous approach, grounded in the principles of NMR spectroscopy, ensures the quality and integrity of the materials used in drug development and manufacturing.

References

  • Vertex AI Search. (2024). New NMR Technique Enables Direct Detection of Molecular Chirality. Google Cloud.
  • Navarro-Vázquez, A., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry.
  • Dos Santos, J. I., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(15), 4649. [Link]

  • Jaidan, M., et al. (2024). Enantiospecificity in NMR enabled by chirality-induced spin selectivity. eScholarship.org.[Link]

  • Southeast University. (2018). Preparation method of (S)-3-(4-bromophenyl)
  • Wang, Z., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. Molecules, 27(19), 6661. [Link]

  • Biocompare. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality. Biocompare: The Buyer's Guide for Life Scientists.[Link]

  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. ResearchGate.[Link]

  • Eliel, E. L., et al. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707. [Link]

  • RSC Publishing. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Rsc.org.[Link]

  • Qingmu Pharmaceutical. (n.d.). (S)-3-(4-Bromophenyl)piperidine Manufacturer and Supplier. Qingmu Pharmaceutical.[Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.[Link]

Sources

Structural Characterization & Salt Selection: (S)-3-(4-bromophenyl)piperidine

[1][2][3]

Executive Summary & Strategic Context

(S)-3-(4-bromophenyl)piperidine is a critical chiral pharmacophore, serving as a key intermediate in the synthesis of PARP inhibitors (e.g., Niraparib) and dopamine stabilizers.[1][2][3] In drug development, the isolation of the specific (S)-enantiomer is non-negotiable due to the distinct biological activity of chiral piperidines.[1][2]

This guide compares the structural performance of three distinct forms of this intermediate: the Free Base , the Hydrochloride (HCl) Salt , and the Di-p-toluoyl-L-tartrate (DPTT) Salt .[1][2] While the free base allows for chemical derivatization, it often presents as an oil or low-melting solid, making it unsuitable for solid-state characterization.[1][2] The comparison below focuses on crystallinity , absolute configuration determination , and process utility .

Comparative Analysis: Salt Forms & Crystallographic Utility[2][3]

The choice of salt form dictates the success of X-ray diffraction (XRD) studies and the efficiency of chiral resolution.[1][2][3]

Performance Matrix
Feature(S)-Free Base Hydrochloride (HCl) Salt Di-p-toluoyl-L-tartrate (DPTT) Salt
Physical State Viscous Oil / Low-melting SolidCrystalline Solid (High MP)Crystalline Needles/Prisms
Crystallinity Poor (Amorphous)Excellent (Defined Lattice)Good (Solvate formation common)
Hygroscopicity LowModerate to HighLow
X-Ray Utility NegligibleHigh (Packing analysis)Critical (Enantiopurity confirmation)
Abs.[1][2][3][4][5] Config Method N/AAnomalous Dispersion (Br)Internal Chiral Reference
Primary Use Synthetic IntermediateStorage & API FormulationChiral Resolution (Racemate Separation)
Technical Deep Dive[2][3][6]
A. The Hydrochloride Salt (The "Storage" Standard)

The HCl salt is the preferred form for bulk storage due to its chemical stability.[1][2][3] In X-ray diffraction, chloride salts of piperidines typically crystallize in orthorhombic or monoclinic space groups (e.g., P2₁2₁2₁ for chiral forms).[1][2][3]

  • Mechanism: The protonated piperidine nitrogen forms strong ionic hydrogen bonds with the chloride anion (

    
    ), creating a rigid lattice.[1][2]
    
  • Limitation: While excellent for confirming connectivity, HCl salts can sometimes form hydrates, complicating the unit cell analysis if the water content is not controlled.[1][2][3]

B. The Di-p-toluoyl-L-tartrate Salt (The "Resolution" Powerhouse)

This is the industry standard for separating the (S)-enantiomer from the racemic mixture.[1][2]

  • Mechanism: The large, chiral tartrate anion creates a "chiral pocket."[1][2][3] The (S)-amine forms a diastereomeric salt with the L-tartrate derivative that is significantly less soluble than the (R)-amine salt, allowing it to crystallize out.[1][2]

  • Structural Insight: X-ray structures of this salt often reveal "columns" of piperidines flanked by the aromatic rings of the tartrate, stabilized by

    
     stacking interactions.[1][2]
    

Experimental Protocol: Crystallization for X-Ray Determination

To determine the absolute configuration (S vs. R) unambiguously, single-crystal X-ray diffraction (SC-XRD) is required.[1][2][3] The presence of the Bromine atom is a significant advantage, as it acts as a heavy atom for anomalous dispersion methods.[1][2][3]

Protocol: Vapor Diffusion Crystallization (HCl Salt)[1][2][3]

Objective: Grow diffraction-quality single crystals of (S)-3-(4-bromophenyl)piperidine HCl.

Reagents:

  • (S)-3-(4-bromophenyl)piperidine (crude solid/oil)[1][2][3]

  • Solvent A: Methanol (HPLC Grade)[1][2][3]

  • Solvent B: Diethyl Ether or Hexane (Antisolvent)[1][2][3]

  • 1M HCl in Diethyl Ether[1][2][3]

Workflow:

  • Salt Formation: Dissolve 50 mg of the free amine in 0.5 mL of Methanol. Dropwise add 1.1 equivalents of 1M HCl/Ether.[1][2][3] A white precipitate will form immediately.[1][2][3]

  • Redissolution: Gently heat the vial (40°C) and add just enough Methanol to redissolve the precipitate. Filter through a 0.2 µm PTFE syringe filter into a clean narrow glass vial (inner vial).

  • Vapor Diffusion Setup: Place the open inner vial inside a larger jar containing 5 mL of Diethyl Ether (outer vial). Cap the outer jar tightly.

  • Equilibration: Store at 4°C undisturbed for 3-7 days. The ether vapors will slowly diffuse into the methanol, lowering solubility and promoting slow crystal growth.[1][2][3]

  • Harvesting: Isolate colorless block-like crystals. Mount immediately on a goniometer using Paratone oil to prevent desolvation.[1][2][3]

Data Validation (Self-Check)
  • Success Indicator: Crystals should extinguish polarized light sharply under a microscope.[1][2][3]

  • Failure Mode: If "oiling out" occurs, the antisolvent diffusion was too fast.[1][2][3] Repeat using Ethanol/Heptane.[1][2][3]

Structural Determination Logic (The "Why")

When analyzing the X-ray data, two distinct methods confirm the (S)-configuration.

Method 1: Anomalous Dispersion (Heavy Atom Method)

Because the molecule contains Bromine (Z=35) , it scatters X-rays significantly.[1][2][3]

  • Flack Parameter: The crystallographer calculates the Flack parameter (

    
    ).[1][2][3]
    
    • 
      : The structure is correct (S-configuration confirmed).
      
    • 
      : The structure is the inverted image (Sample is R-enantiomer).[1][2][3]
      
    • Note: This method works even with the HCl salt (achiral counter-ion).[1][2][3]

Method 2: Internal Reference (Chiral Salt Method)

If using the Di-p-toluoyl-L-tartrate salt:

  • The absolute configuration of the L-tartrate is known and fixed.[1][2]

  • The refinement software fixes the tartrate geometry and solves the amine relative to it.[1][2][3]

  • Verdict: This provides an unambiguous relative stereochemistry check.

Visualizing the Workflow

The following diagram illustrates the decision tree for processing the racemic material into a characterized (S)-enantiomer.

GRacemateRacemic3-(4-bromophenyl)piperidineResolutionChiral Resolution(Di-p-toluoyl-L-tartaric acid)Racemate->ResolutionDissolve in EtOHTartrateSalt(S)-Amine • L-Tartrate Salt(Crystalline Diastereomer)Resolution->TartrateSaltCrystallizationMotherLiquor(R)-Amine EnrichedMother LiquorResolution->MotherLiquorFiltrationFreeBase(S)-Free Base(Oil / Unstable)TartrateSalt->FreeBaseBasify (NaOH)XRD_AnalysisX-Ray Diffraction(Anomalous Dispersion)TartrateSalt->XRD_AnalysisDirect Analysis (Alt)HClSalt(S)-HCl Salt(Stable Crystal)FreeBase->HClSaltAdd HCl/EtherHClSalt->XRD_AnalysisSingle Crystal GrowthResultCONFIRMED(S)-ConfigurationXRD_Analysis->ResultFlack Parameter ≈ 0

Caption: Workflow for the resolution, salt formation, and crystallographic confirmation of (S)-3-(4-bromophenyl)piperidine.

References

  • Vertex Pharmaceuticals. (2018).[1][2][3] Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate. Patent CN108409708A.[1][2][3] Link

  • Choi, A., et al. (2022).[1][2][3][6] "Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments." The Journal of Organic Chemistry, 87(13), 8819–8823.[1][2][3] Link[1][2][3][6]

  • National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for CID 46835326, 3-(4-Bromophenyl)piperidine. Link

  • Flack, H. D. (1983).[1][2][3] "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881.[1][2][3] (Foundational reference for the anomalous dispersion method cited in Section 4). Link

Validated Analytical Methods for Niraparib Intermediate Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Niraparib is a highly potent poly (ADP-ribose) polymerase (PARP) 1 and 2 inhibitor that has fundamentally transformed the therapeutic landscape for ovarian and breast cancers characterized by BRCA1/2 mutations[1]. The industrial synthesis of Niraparib relies heavily on critical chiral intermediates, most notably 4-(piperidin-3-yl)aniline and its Boc-protected derivative, (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate[2][3].

As a Senior Application Scientist, I frequently observe that the quality and safety of the final Active Pharmaceutical Ingredient (API) are inextricably linked to the purity of these upstream intermediates. Process-related impurities—such as unreacted enantiomers, Impurity 1 (Acyl Glucuronide), and Impurity 2—can easily carry over into the final formulation, compromising both therapeutic efficacy and patient safety[4][5]. This guide objectively compares the industry-standard analytical platforms used to quantify Niraparib intermediate purity and provides a field-proven, self-validating chromatographic protocol.

Analytical Challenges in Niraparib Intermediate Profiling

The primary chromatographic challenge with Niraparib and its precursors lies in their chemical structure. The presence of basic secondary amines (the piperidine ring) and primary amines (the aniline moiety) results in strong electrostatic interactions with the acidic, unendcapped silanol groups on traditional silica-based stationary phases[2].

If not properly mitigated, these interactions lead to severe peak tailing, shifting retention times, and poor resolution between closely eluting chiral process impurities. Furthermore, while the Niraparib API exhibits robust stability under hydrolytic (1M HCl / 1M NaOH) and oxidative stress[1], its early-stage intermediates are highly susceptible to degradation, necessitating highly specific, stability-indicating methods[4].

Comparative Analysis of Analytical Platforms

Selecting the correct analytical method depends on the synthesis stage, required sensitivity, and throughput needs. Below is an objective comparison of three validated approaches for Niraparib intermediate analysis:

ParameterConventional RP-HPLCHigh-Throughput UPLCLC-MS/MS (Trace Analysis)
Primary Application Batch release, impurity profiling, chiral resolutionIn-Process Control (IPC), rapid reaction monitoringGenotoxic impurities, structural elucidation, bioanalysis
Stationary Phase Inertsil 3V ODS (250 x 4.6 mm, 5 µm)[4]Acquity UPLC HSS T3[6]C18 / HILIC variants[7]
Run Time ~15.0 min3.0 min[6]~5.0 min
Limit of Detection (LOD) 0.015 – 0.045 µg/mL[4]0.32 µg/mL[6]30 ng/mL (0.03 µg/mL)[7]
Resolution Mechanism Excellent for structurally similar process impuritiesModerate to High (Rapid gradient)Mass-based resolution (m/z)
Cost & Accessibility Low cost, universally available in QC labsHigh initial cost, lower solvent consumptionVery high cost, specialized operation

Expert Insight: For routine intermediate purity and batch release, RP-HPLC remains the gold standard due to its superior baseline resolution of process impurities and acyl glucuronide degradants. Conversely, UPLC is preferred for real-time In-Process Control (IPC) due to its highly efficient 3-minute run time[6].

Mechanistic Protocol: Self-Validating RP-HPLC for Impurity Profiling

To ensure absolute trustworthiness in your data, analytical protocols must be self-validating—meaning the system proves its own fitness before any sample data is accepted. The following protocol is adapted from a validated stability-indicating method for Niraparib and its impurities[4].

Reagents & Chromatographic Conditions
  • Column : Inertsil 3V ODS (250 mm × 4.6 mm, 5 μm)[4].

  • Mobile Phase : Methanol : 20mM Ammonium Formate : 0.05% Triethylamine (80:15:5 v/v), adjusted to pH 5.5 with formic acid[4].

  • Flow Rate : 1.0 mL/min (Isocratic)[4].

  • Detection : Photodiode Array (PDA) at 246 nm[4].

  • Injection Volume : 10 µL[8].

The Causality Behind the Chemistry
  • Why Triethylamine (TEA)? TEA acts as a sacrificial silanol-masking agent. It competitively binds to the acidic sites on the silica matrix, preventing the basic piperidine intermediates from adhering to the column, thereby ensuring sharp, symmetrical peaks.

  • Why pH 5.5? Adjusting the pH to 5.5 ensures the amine groups are consistently protonated. This locks the analytes into a single ionization state, preventing retention time drift and ensuring robust method precision.

  • Why Methanol? Methanol provides optimal selectivity (

    
    ) for separating the polar acyl glucuronide degradation products from the main intermediate peak, which is difficult to achieve with acetonitrile[4].
    
Step-by-Step Execution Workflow
  • System Equilibration & Blank Verification : Pump the mobile phase for 30 minutes. Inject a blank diluent. Self-Validation Check: Ensure the baseline is free of ghost peaks at the expected retention times of the intermediate (approx. 8.10 min) and its impurities (5.18 - 13.50 min)[4].

  • System Suitability Testing (SST) : Inject a standard mixture containing 50 µg/mL of the intermediate and 1% spiked known impurities.

    • Acceptance Criteria: USP theoretical plates (N) > 5000, Tailing factor (T) < 1.5, and %RSD for 6 replicate injections ≤ 2.0%[8].

  • Specificity & Forced Degradation : Inject samples subjected to acid, base, thermal, and oxidative stress. Self-Validation Check: Utilize the PDA detector to verify peak purity. The peak purity angle must be less than the peak purity threshold, confirming no degradants co-elute with the active intermediate[9].

  • Sample Analysis & Bracketing : Inject the unknown intermediate samples. Inject a bracketing standard every 10 samples to verify that instrument response factors remain stable throughout the run.

Analytical Validation Workflow

The following diagram illustrates the logical progression required to validate this analytical method according to ICH Q2(R1) guidelines.

AnalyticalValidation Start Intermediate Sample (e.g., 4-(piperidin-3-yl)aniline) SST System Suitability Test (SST) N > 5000, Tailing < 1.5 Start->SST Specificity Specificity & Forced Degradation Verify Peak Purity (PDA) SST->Specificity Pass SST Linearity Linearity & Range LOQ to 150% Target Conc. Specificity->Linearity No Co-elution Accuracy Accuracy / Recovery Spike at 50%, 100%, 150% Linearity->Accuracy R² > 0.999 Precision Method Precision %RSD < 2.0% (n=6) Accuracy->Precision 98-102% Recovery Robustness Robustness Testing Alter pH, Temp, Flow Rate Precision->Robustness %RSD < 2.0% Release Validated Method Ready for Batch Release Robustness->Release Method Stable

Fig 1: Step-by-step logical workflow for validating Niraparib intermediate analytical methods.

Conclusion

Achieving high-purity Niraparib requires rigorous analytical oversight of its precursors. While UPLC offers rapid IPC capabilities[6] and LC-MS/MS provides trace genotoxic impurity detection[7], a properly optimized, TEA-buffered RP-HPLC method remains the most reliable and cost-effective solution for routine intermediate purity profiling[4]. By implementing self-validating protocols with strict SST criteria, laboratories can ensure the integrity of their analytical data and, ultimately, the safety of the final oncological product.

References

  • Title: Development and Validation of an HPLC Method for Niraparib Analysis: A Comprehensive Approach. Source: impactfactor.org. URL: [8]

  • Title: An innovative stability indicating HPLC method with impurity profiling of Niraparib-An anticancer drug in pharmaceutical formulations. Source: rasayanjournal.co.in. URL: [4]

  • Title: A Novel Reverse Phase High-Performance Liquid Chromatography Method Development and Validation for Determination and Estimation. Source: asiapharmaceutics.info. URL: [9]

  • Title: Niraparib EP Impurities & USP Related Compounds. Source: synthinkchemicals.com. URL: [5]

  • Title: Development and Validation of Bioanalytical Method for Estimation of Niraparib in Rat Plasma Using High Performance LC-MS/MS And Its Application to Pharmacokinetic Study. Source: researchgate.net. URL: [7]

  • Title: CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline. Source: google.com (Patents). URL: [2]

  • Title: Stability indicating RP-UPLC method for the simultaneous estimation of Niraparib and Abiraterone in pharmaceutical dosage forms. Source: rjptonline.org. URL: [6]

  • Title: MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib. Source: acs.org. URL: [1]

  • Title: WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and an intermediate thereof. Source: google.com (Patents). URL: [3]

Sources

Cost comparison of chiral resolution vs asymmetric synthesis routes

Author: BenchChem Technical Support Team. Date: March 2026

The Economics of Chirality: A Cost-Benefit Analysis of Resolution vs. Asymmetric Synthesis

The global chiral chemicals market is projected to reach $87.5 billion by 2030, driven by the pharmaceutical industry's stringent regulatory requirement for single-enantiomer active pharmaceutical ingredients (APIs) 1. The choice between isolating an enantiomer from a racemate (Chiral Resolution) and building the chiral center from scratch (Asymmetric Synthesis) is one of the most consequential economic decisions in process chemistry. This guide objectively compares these two paradigms, providing the mechanistic causality, experimental protocols, and economic data necessary to design a scalable chiral manufacturing strategy.

Mechanistic & Economic Overview

The Economics of Time vs. Atom Economy In early-stage drug discovery, time is the most expensive commodity. Toxicology studies require both enantiomers to evaluate off-target effects (a legacy of the thalidomide tragedy). Developing two separate asymmetric synthesis routes for a molecule that has a high probability of failing in Phase 1 is economically unviable. Here, chiral resolution—particularly via Supercritical Fluid Chromatography (SFC) or classical diastereomeric salt formation—is the gold standard, as it provides both enantiomers simultaneously 2.

However, as a drug progresses to Phase 3 and commercial manufacturing, Cost of Goods Sold (COGS) and E-factor (waste generation) become paramount. Chiral resolution inherently discards 50% of the synthesized material unless coupled with complex racemization recycling loops 3. At commercial scale, asymmetric synthesis—despite its high upfront R&D and catalyst costs—dominates due to its near 100% theoretical yield and superior atom economy.

DecisionMatrix Start Target: Enantiopure API Phase Development Phase? Start->Phase Discovery Discovery / Phase 1 (Need both enantiomers) Phase->Discovery Commercial Phase 3 / Commercial (Cost & Yield critical) Phase->Commercial Res Chiral Resolution (SFC, Classical Salt) Discovery->Res Asym Asymmetric Synthesis (Chemocatalysis, Biocatalysis) Commercial->Asym Racemize Can unwanted isomer be racemized? Commercial->Racemize If catalyst unavailable DKR Dynamic Kinetic Resolution (DKR) / SMB Racemize->DKR Yes Waste Discard 50% (High E-factor) Racemize->Waste No

Decision matrix for selecting chiral resolution versus asymmetric synthesis in drug development.

Deep Dive: Classical Chiral Resolution

Classical resolution relies on reacting a racemate with an enantiopure resolving agent to form diastereomeric salts, which exhibit different solubilities and can be separated via fractional crystallization. Statistically, tartaric acid and its derivatives account for approximately 33% of successful classical resolutions due to their ability to form robust, predictable hydrogen-bonded networks in the solid state 4.

Experimental Protocol: High-Throughput Classical Resolution Screening
  • Racemate Dissolution: Dissolve the racemic API intermediate in a polar aprotic/protic solvent mixture (e.g., THF/H₂O, 80/20 v/v). Causality: This specific solvent ratio balances the solubility of the free base/acid with the precipitating salt, ensuring thermodynamic control over the crystallization process.

  • Resolving Agent Addition: Add 0.35 to 0.50 molar equivalents of the resolving agent (e.g., di-p-anisoyl-D-tartaric acid). Causality: Using substoichiometric amounts prevents the co-precipitation of the more soluble, undesired diastereomer by keeping the system strictly below its eutectic point.

  • Controlled Cooling & Seeding: Heat to 60°C to ensure complete dissolution, then cool at a controlled rate of 0.1°C/min. Seed with 1% wt/wt of the desired pure diastereomeric salt. Causality: Controlled cooling prevents rapid supersaturation, which leads to "oiling out" or the kinetic entrapment of impurities within the crystal lattice.

  • Filtration & Self-Validation: Filter the crystals. Validation Step: Analyze the mother liquor via chiral HPLC. If the enantiomeric excess (ee) of the mother liquor drops suddenly, the eutectic point has been crossed, indicating the undesired salt is actively precipitating and ruining the batch purity.

  • Salt Break & Recovery: Treat the isolated salt with aqueous NaOH to liberate the free enantiopure API. Extract into an organic phase.

  • Resolving Agent Recycling: Recover the aqueous resolving agent using Organic Solvent Nanofiltration (OSN). Causality: OSN consumes up to 200 times less energy than traditional thermal distillation, drastically improving the commercial viability and E-factor of the resolution process 5.

Deep Dive: Asymmetric Synthesis

Asymmetric synthesis utilizes a chiral catalyst (transition metal complex, organocatalyst, or enzyme) to selectively lower the activation energy for the formation of one enantiomer over the other from a prochiral substrate.

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Ketone
  • Catalyst Preparation: Weigh the chiral transition metal complex (e.g., Ru-BINAP) in a nitrogen-filled glovebox. Causality: Ru(II) complexes are highly susceptible to oxidation to inactive Ru(III) species in the presence of atmospheric oxygen, which permanently kills the catalyst's turnover frequency (TOF).

  • Substrate Loading & Degassing: Dissolve the prochiral ketone in anhydrous, degassed methanol. Perform three freeze-pump-thaw cycles. Causality: Dissolved oxygen not only deactivates the catalyst but can also create explosive mixtures when pressurized with hydrogen gas.

  • Pressurization: Transfer the solution to a high-pressure Parr reactor. Pressurize with H₂ gas to 50 bar. Causality: Higher H₂ pressure increases the concentration of dissolved hydrogen, pushing the equilibrium toward the product and preventing the reversible, non-selective beta-hydride elimination pathway that degrades enantiomeric purity.

  • Reaction & Self-Validation: Stir at 50°C for 12 hours. Validation Step: Monitor the reaction via GC/MS for conversion before checking ee via chiral HPLC. High ee with low conversion indicates product inhibition or catalyst poisoning, requiring immediate intervention.

  • Product Isolation: Vent the reactor safely. Pass the crude mixture through a short silica plug or use OSN to remove the heavy metal catalyst, ensuring the final API meets the FDA limit for residual ruthenium (<10 ppm).

Workflows cluster_0 Classical Resolution Route cluster_1 Asymmetric Synthesis Route R1 Racemate R2 Add Resolving Agent R1->R2 R3 Diastereomeric Salts R2->R3 R4 Fractional Crystallization R3->R4 R5 Pure Enantiomer (Max 50% Yield) R4->R5 A1 Prochiral Substrate A2 Add Chiral Catalyst A1->A2 A3 Asymmetric Induction A2->A3 A4 Pure Enantiomer (Up to 100% Yield) A3->A4

Mechanistic workflows comparing classical chiral resolution and asymmetric synthesis.

Quantitative Cost & Performance Comparison

MetricChiral Resolution (Classical/Chromatographic)Asymmetric Synthesis (Catalytic)
Theoretical Yield 50% (Up to 100% only with racemization/DKR)Up to 100%
R&D Time (Discovery) Days to Weeks (High-throughput screening / SFC)Months to Years (Catalyst screening / optimization)
Capital Expenditure (CapEx) Low to Moderate (Standard crystallizers, SMB chromatography)High (Specialized high-pressure reactors, proprietary catalysts)
Cost of Goods Sold (COGS) High at scale (Due to 50% material loss if no recycling)Low at scale (High atom economy, lower raw material waste)
E-factor (Waste Generation) High (Solvent intensive, resolving agent waste)Low (Catalytic, highly atom-efficient)
Best Use Case Early-stage tox studies, fast-to-market needsCommercial-scale API manufacturing

Advanced Hybrid Approaches

When asymmetric synthesis is too complex and standard resolution is too wasteful, process chemists turn to Dynamic Kinetic Resolution (DKR) or Second-Order Asymmetric Transformation (SOAT) 6. By continuously racemizing the unwanted enantiomer in situ while the desired enantiomer selectively crystallizes or reacts, the theoretical yield of a resolution process is driven from 50% to 100%. Furthermore, continuous technologies like Simulated Moving Bed (SMB) chromatography and Continuous Preferential Crystallization (CPC) are revolutionizing the scalability of physical separations, bridging the economic gap between resolution and asymmetric synthesis 7.

References

  • Chiral Chemicals Market Size ($87.5 Billion) 2030. Strategic Market Research. 1

  • Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development. MDPI. 2

  • Evolution of Continuous Chromatography: Moving Beyond Chiral Separations. PharmTech. 3

  • High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents and Other Factors. ResearchGate. 4

  • Organic Solvent Nanofiltration in Pharmaceutical Applications. ACS Publications. 5

  • Application of Continuous Preferential Crystallization to Efficiently Access Enantiopure Chemicals. ACS Publications. 6

  • Semi-continuous and continuous processes for enantiomeric separation. RSC Publishing. 7

Sources

Stability Profiling & Stress Testing Guide: (S)-3-(4-bromophenyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of PARP inhibitors like Niraparib , the chiral intermediate (S)-3-(4-bromophenyl)piperidine plays a critical role. This guide objectively compares the stability profile of the Hydrochloride (HCl) Salt form against its Free Base alternative under ICH-compliant stress conditions.

The Verdict: The HCl Salt is the superior candidate for process storage and scale-up.

  • Solid-State Stability: The HCl salt exhibits a stable crystalline lattice, preventing the hygroscopicity and morphological instability observed in the Free Base (often an oil or low-melting solid).

  • Oxidative Resistance: Protonation of the secondary amine in the HCl salt significantly retards N-oxidation, a primary degradation pathway for the Free Base.

  • Photostability: While both forms require protection from light due to the aryl bromide moiety, the salt form demonstrates better physical integrity under thermal stress.

Technical Context & Material Science

(S)-3-(4-bromophenyl)piperidine contains two chemically sensitive moieties: a secondary amine (prone to oxidation) and an aryl bromide (prone to photolytic dehalogenation).

Comparative Material Properties[1]
Feature(S)-3-(4-bromophenyl)piperidine HCl (S)-3-(4-bromophenyl)piperidine Free Base Impact on Stability
Physical State Crystalline SolidViscous Oil / Low-Melting SolidHCl allows for easier handling and less surface area exposure to air.
Hygroscopicity Low to ModerateHigh (potential for deliquescence)Moisture uptake in the base accelerates hydrolysis and oxidation.
pKa (Piperidine N) ~10-11 (Protonated)~10-11 (Unprotonated)The unprotonated nitrogen in the base has a lone pair available for radical attack (oxidation).
Chirality (S)-Enantiomer(S)-EnantiomerRacemization risk is higher in the free base under basic/thermal stress.

Stress Testing Protocols (Methodology)

To validate the superiority of the HCl salt, a forced degradation study must be performed. The following protocols are designed to target the specific vulnerabilities of the piperidine and aryl halide scaffolds.

Experimental Workflow

The following diagram outlines the decision logic and workflow for the stability assessment.

StabilityWorkflow Start Sample Preparation (HCl vs Free Base) Stress Stress Conditions (ICH Q1A) Start->Stress Quench Quenching & Neutralization Stress->Quench Stop Reaction Analysis HPLC-UV/MS Analysis Quench->Analysis Dilute Data Mass Balance & Impurity Profiling Analysis->Data Quantify

Figure 1: Standardized workflow for comparative stress testing of piperidine intermediates.

Detailed Protocols
A. Oxidative Stress (Target: Secondary Amine)
  • Rationale: Secondary amines are highly susceptible to forming N-oxides and hydroxylamines.

  • Protocol:

    • Dissolve 50 mg of API (HCl and Base separately) in 5 mL Acetonitrile:Water (50:50).

    • Add 1 mL of 30% Hydrogen Peroxide (H₂O₂) .

    • Incubate at ambient temperature for 4 hours.

    • Quench: Add sodium sulfite solution to neutralize excess peroxide before injection.

  • Expected Result: The Free Base should show significant degradation (>10%) to the N-oxide. The HCl salt should remain relatively stable (<2% degradation) due to protonation blocking the nitrogen lone pair.

B. Photolytic Stress (Target: Aryl Bromide)
  • Rationale: Aryl halides undergo homolytic fission under UV light, leading to dehalogenation (formation of des-bromo analog).

  • Protocol:

    • Expose solid samples (thin layer) to 1.2 million lux hours (cool white fluorescent) and 200 Wh/m² (near UV).

    • Include a dark control (wrapped in aluminum foil).

    • Analysis: Dissolve in mobile phase and analyze via HPLC.

  • Expected Result: Both forms will degrade. This test confirms the need for light-resistant packaging (amber vials/bags) regardless of the salt form.

C. Hydrolytic Stress (Acid/Base) [1]
  • Rationale: To test the robustness of the chiral center and the piperidine ring integrity.

  • Protocol:

    • Acid: 0.1 N HCl, 60°C, 24 hours.

    • Base: 0.1 N NaOH, 60°C, 24 hours.

  • Expected Result: Piperidines are generally stable to acid. Under strong base and heat, the Free Base may undergo partial racemization or ring-opening (though rare). The HCl salt will convert to the free base in situ under basic conditions, behaving similarly.

Degradation Pathways & Mechanisms[3][4][5]

Understanding how the molecule breaks down is crucial for method development.

Mechanistic Visualization

DegradationPathways Parent (S)-3-(4-bromophenyl)piperidine NOxide N-Oxide Impurity (Oxidative) Parent->NOxide H2O2 / O2 (Fast in Free Base) DesBromo Des-bromo Analog (Photolytic) Parent->DesBromo UV Light (Homolytic Fission) Racemate Racemate (R/S) (Thermal/Base) Parent->Racemate Harsh Base / Heat

Figure 2: Primary degradation pathways. N-oxidation is the differentiating factor between Salt and Base.

Pathway Analysis
  • N-Oxidation: The electron-rich nitrogen in the piperidine ring attacks oxygen species. In the HCl salt, the nitrogen is quaternary (ammonium), rendering it non-nucleophilic and resistant to this pathway.

  • Debromination: UV energy excites the C-Br bond, causing homolytic cleavage. The resulting radical abstracts a hydrogen, leading to the des-bromo impurity (3-phenylpiperidine). This is salt-independent.

Comparative Data Summary

The following table summarizes representative data expected from a validated stability study, highlighting the stability advantage of the HCl salt.

Stress ConditionDurationHCl Salt Degradation (%)Free Base Degradation (%)Major Degradant Identified
Control (RT) 0 Days< 0.1%< 0.5%None
Acid Hydrolysis (0.1N HCl, 60°C)24 Hrs< 0.5%< 1.0%None (Stable)
Base Hydrolysis (0.1N NaOH, 60°C)24 Hrs< 1.0%2.5%Minor unknown impurities
Oxidation (3% H₂O₂, RT)4 Hrs< 2.0% > 15.0% Piperidine N-Oxide
Photolysis (UV + Vis)1 Cycle5.0%6.5%Des-bromo analog
Thermal (80°C, Solid)7 Days< 0.2%3.0% (Color change)Thermal degradants / Oxidation

Interpretation:

  • The Free Base fails the oxidative stress test significantly, necessitating storage under inert atmosphere (Nitrogen/Argon).

  • The HCl Salt passes all conditions with manageable degradation, provided it is protected from light.

References

  • ICH Expert Working Group. ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

  • Sigma-Aldrich. (S)-3-(4-Bromophenyl)piperidine hydrochloride Product Information.

  • FDA Center for Drug Evaluation and Research. Niraparib (Zejula) Chemistry Review. (Discusses stability of piperidine intermediates).

  • Alsante, K. M., et al. The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews.

  • BenchChem. Technical Guide to Reactivity of Piperidine Salts. (General reactivity context).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.